Resminostat

Catalog No.
S548415
CAS No.
864814-88-0
M.F
C16H19N3O4S
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resminostat

CAS Number

864814-88-0

Product Name

Resminostat

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4SC201; 4SC-201; 4SC 201; RAS-2410; RAS2410; RAS 2410; Resminostat.

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO

The exact mass of the compound Resminostat is 349.10963 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

What is Resminostat 4SC-201 RAS2410

Author: Smolecule Technical Support Team. Date: February 2026

HDAC Inhibition Profile

Resminostat is a potent, targeted inhibitor of specific HDAC isoenzymes. The table below lists its half-maximal inhibitory concentration (IC₅₀) values for key HDAC targets [1] [2].

HDAC Isoenzyme Class IC₅₀ (nM)
HDAC1 Class I 42.5
HDAC3 Class I 50.1
HDAC6 Class IIb 71.8
HDAC8 Class I 877

This compound also inhibits HDAC2 (Class I), HDAC10 (Class IIb), and HDAC11 (Class IV), but is less potent against Class IIa HDACs (HDAC4, 5, 7, 9) which have IC₅₀ values in the 20-70 µM range [3]. This profile characterizes this compound as a broad-spectrum, pan-HDAC inhibitor [3] [4] [5].

Mechanism of Action and Key Effects

This compound's anticancer effects result from its HDAC inhibition, which influences gene expression and protein function. The diagram below illustrates its core mechanism and downstream consequences.

G cluster_Effects Cellular Consequences This compound This compound HDAC1 HDAC1/3 (Nuclear) This compound->HDAC1 HDAC6 HDAC6 (Cytosolic) This compound->HDAC6 Histone Histone Hyperacetylation HDAC1->Histone p21 p21 Upregulation HDAC1->p21 Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Gene Gene Histone->Gene Altered Gene expression Cycle Cell Cycle Arrest (G0/G1) p21->Cycle Apoptosis Induction of Apoptosis Gene->Apoptosis Gene->Cycle

This compound inhibits HDACs, triggering acetylation and downstream anticancer effects.

Preclinical and Clinical Evidence

This compound has shown promise in both laboratory studies and clinical trials, particularly in combination with other agents.

  • In Vitro Anti-tumor Activity: In hepatocellular carcinoma (HCC) cell lines, this compound inhibits cell growth and, in combination with sorafenib, effectively blocks platelet-induced cancer cell invasion. This combination disrupts pro-invasive signaling and reduces phosphorylated ERK levels [3].
  • In Vivo Efficacy: In an orthotopic xenograft mouse model of liver cancer, the combination of this compound and sorafenib resulted in a significantly greater reduction in tumor weight compared to either drug alone [3].
  • Clinical Trials: A first-in-human phase I trial in patients with advanced solid tumors established a favorable safety profile and determined the Recommended Phase II Dose (RP2D) as 600 mg once daily on days 1-5 of a 14-day cycle [4]. This compound has been investigated in trials for Hodgkin's Lymphoma, cutaneous T-cell lymphoma, hepatocellular carcinoma, and colorectal cancer, among others [6] [2] [5].

Experimental Protocols

For researchers, here are key methodologies used to study this compound's effects.

HDAC Enzyme Activity Assay [2]

This protocol measures direct inhibition of HDAC enzymes.

  • Reaction Setup: In a 96-well plate, combine enzyme buffer, HDAC enzyme (HDAC1, 3, 6, or 8), and this compound at various concentrations.
  • Initiation: Start the reaction by adding a fluorogenic substrate peptide.
  • Incubation: Incubate for 120-180 minutes at 30°C.
  • Termination & Detection: Stop the reaction with a solution containing trypsin and trichostatin A. After 40 minutes at room temperature, measure fluorescence. Deacetylated peptide is cleaved by trypsin to release a fluorescent product.
  • Data Analysis: Calculate IC₅₀ values by setting fluorescence without inhibitor as 100% activity and with trichostatin A as 0% activity.
In Vitro Cell Proliferation Assay (WST-1) [2]

This protocol assesses the anti-proliferative effect on cancer cells.

  • Cell Culture: Use relevant cancer cell lines (e.g., multiple myeloma OPM-2, NCI-H929, U266).
  • Dosing: Treat cells with this compound at concentrations around 1-10 µM for 48 to 96 hours.
  • Measurement: Add WST-1 reagent. Metabolically active cells convert WST-1 to a formazan dye.
  • Analysis: Measure the absorbance of the formazan product to determine cell viability and proliferation.

References

Resminostat histone deacetylase inhibitor classes I IIb IV

Author: Smolecule Technical Support Team. Date: February 2026

HDAC Inhibition and Mechanism of Action

Resminostat's anticancer effects result from its multi-target action on HDACs and subsequent impact on cellular processes.

  • Enzyme Inhibition and Selectivity: this compound potently inhibits Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) enzymes [1]. It does not inhibit Class IIa HDACs at pharmacologically relevant concentrations [1].
  • Core Mechanisms: By inhibiting HDACs, this compound causes hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription [2] [3]. It also acetylates non-histone proteins like α-Tubulin [1].
  • Downstream Effects: These actions lead to cell cycle arrest, apoptosis, and disruption of pro-survival signaling. Treatment leads to an increase in cell cycle inhibitors and pro-apoptotic proteins, and a decrease in anti-apoptotic proteins [2] [3] [1]. This compound can also inhibit platelet-induced cancer cell invasion, an effect enhanced in combination with sorafenib [1].

This compound's mechanisms converge on several downstream pathways that lead to its observed antitumor effects, which can be visualized in the following pathway:

G cluster_HDAC HDAC Inhibition cluster_Acetylation Accumulation of Acetylated Proteins cluster_CellularEffects Cellular Consequences cluster_Outcome Antitumoral Outcome This compound This compound HDAC_Class_I Class I HDACs (1, 2, 3, 8) This compound->HDAC_Class_I HDAC_Class_IIb Class IIb HDACs (6, 10) This compound->HDAC_Class_IIb HDAC_Class_IV Class IV HDAC (11) This compound->HDAC_Class_IV Histone_H3 Histone H3/H4 HDAC_Class_I->Histone_H3 NonHistone Non-Histone Proteins (α-Tubulin, Hsp90) HDAC_Class_IIb->NonHistone HDAC_Class_IV->Histone_H3 CellCycle Cell Cycle Arrest (p21 induction) Histone_H3->CellCycle Apoptosis Apoptosis (Bim↑, Bax↑, Bcl-xL↓) Histone_H3->Apoptosis Signaling Disrupted Pro-Survival Signaling (Akt) NonHistone->Signaling Invasion Inhibition of Cell Invasion NonHistone->Invasion Outcome Inhibition of Tumor Growth and Proliferation CellCycle->Outcome Apoptosis->Outcome Signaling->Outcome Invasion->Outcome

Key Experimental Data and Protocols

Key experiments that characterize this compound include profiling its HDAC inhibition and evaluating its cellular activity.

In Vitro HDAC Enzyme Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against specific HDAC enzymes [1].

  • Core Principle: The assay measures the deacetylase activity of recombinant human HDAC enzymes in the presence of a fluorogenic substrate and varying concentrations of this compound.
  • Key Reagents: Recombinant HDAC enzymes (e.g., Class I, IIa, IIb, IV); fluorogenic acetylated lysine substrate; this compound in a dilution series (e.g., from 10 µM to 0.1 nM); a developer solution to stop the reaction and produce a fluorescent signal.
  • Procedure: Incubate HDAC enzyme with the substrate and different this compound concentrations. Stop the reaction with developer. Measure fluorescence, which is inversely proportional to HDAC activity. Calculate IC₅₀ values by fitting the dose-response data [1].
Cellular Pharmacodynamic (PD) Assay

This experiment confirms that this compound successfully engages its target in living cells [3] [1].

  • Core Principle: Treat cancer cell lines with this compound and detect increases in global histone acetylation or acetylation of specific marks via Western blot.
  • Cell Lines: Human cancer cell lines (e.g., Huh-7, HepG2 for HCC).
  • Procedure: Culture cells and treat with this compound (e.g., 0.5-5 µM) for 6-24 hours. Lyse cells and extract proteins. Separate proteins by SDS-PAGE gel electrophoresis, transfer to a membrane, and probe with primary antibodies against acetylated histone H3 (Lys27/H3K27ac) or acetylated α-Tubulin. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize. An increase in band intensity indicates target engagement [1].

Clinical Development and Trial Design

This compound has been investigated in multiple clinical trials, with a ongoing pivotal study in cutaneous T-cell lymphoma (CTCL).

Trial / Indication Phase Design & Combination Key Findings / Status
Advanced Solid Tumors I First-in-human, dose-escalation, monotherapy [3] Established RP2D of 600 mg once daily (Days 1-5, q14d); well-tolerated, showed target engagement & antitumor activity [3]
Biliary Tract or Pancreatic Cancer I Combined with S-1 (tegafur) chemotherapy [4] Regimen was well-tolerated; disease control rate (DCR) was 81.3% [4]
Hepatocellular Carcinoma (HCC) I/II Combined with sorafenib [2] [1] Showed counteraction of platelet-mediated pro-tumoral effects in preclinical models; clinical trial suggested survival benefit [1]
Cutaneous T-cell Lymphoma (CTCL) Pivotal RESMAIN: Randomized, placebo-controlled maintenance therapy [5] Top-line data expected early 2023; aims to prolong progression-free survival [5]

This compound is a well-characterized HDAC inhibitor with a defined target profile and promising clinical activity. Its development, particularly as a maintenance therapy in CTCL and in rational combinations for solid tumors, highlights its potential value in oncology.

References

Resminostat pharmacokinetics pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Resminostat PK/PD Profile

Parameter Summary of Findings
Recommended Phase II Dose 600 mg once daily, days 1-5 every 14 days [1].

| Pharmacokinetics (PK) | Absorption & Exposure: Dose-proportional exposure from 100 mg to 800 mg. Low inter-patient variability [1]. Metabolism & Elimination: Information not available in search results. | | Pharmacodynamics (PD) | HDAC Inhibition: Dose-dependent inhibition of HDAC enzyme activity. ≥400 mg doses achieved 100% inhibition in peripheral blood mononuclear cells [1]. Target Engagement: Increased global histone acetylation (H3K27) and α-tubulin acetylation in tumor cells [2]. | | Safety & Tolerability | Most common related toxicities: gastrointestinal (nausea, vomiting) and fatigue. No grade 4 treatment-related adverse events reported. Toxicities were reversible after treatment stopped [1]. |

Experimental Protocols for Key Studies

The following methodologies detail how core PK and PD data for this compound were obtained.

  • Phase I First-in-Human Trial Design [1]

    • Objective: Determine safety, MTD, DLTs, PK, and PD of this compound.
    • Dosing: 19 patients received oral this compound once daily on days 1-5 of a 14-day cycle. Dose levels: 100, 200, 400, 600, and 800 mg.
    • PK Assessment: Plasma samples collected to determine drug concentration over time.
    • PD Assessment: HDAC enzyme activity measured in peripheral blood mononuclear cells (PBMCs). Global histone acetylation status assessed in PBMCs and tumor tissue.
    • Efficacy Assessment: Tumor response evaluated per RECIST criteria.
  • In Vitro HDAC Inhibition and Mechanism Studies [2]

    • HDAC Inhibition Profiling: this compound's IC50 determined against 11 human Zn²⁺-dependent HDACs using in vitro enzyme activity assays.
    • Cell Growth Inhibition: Anti-proliferative effects tested across 74 cancer cell lines. Viability measured via ATP-based assays after 96-hour exposure.
    • Biomarker Analysis (Western Blot): HCC cells treated with this compound, then lysed. Proteins separated by electrophoresis, transferred to membrane, and probed with antibodies against acetylated histones (H3K27), acetylated α-tubulin, and p21.
  • In Vivo Combination Efficacy Study [2]

    • Animal Model: Orthotopic xenograft mouse model using Hep3B.1-7 liver cancer cells.
    • Dosing: Daily administration of this compound (15 mg/kg and 40 mg/kg) and sorafenib (40 mg/kg), alone and in combination.
    • Endpoint: Analysis of tumor weight to assess anti-tumoral effect.

This compound Mechanism of Action and Signaling Pathways

This compound is a hydroxamate-based small molecule that acts as a broad-spectrum inhibitor of zinc-dependent HDACs, primarily targeting Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) [2]. The following diagram illustrates its core mechanism of action and downstream effects.

G cluster_1 HDAC Inhibition cluster_2 Cellular Consequences This compound This compound HDAC_Class_I HDAC Class I (HDAC1, 2, 3, 8) This compound->HDAC_Class_I HDAC_Class_IIb HDAC Class IIb (HDAC6, 10) This compound->HDAC_Class_IIb HDAC_Class_IV HDAC Class IV (HDAC11) This compound->HDAC_Class_IV Histone_Hyperacetylation Histone Hyperacetylation HDAC_Class_I->Histone_Hyperacetylation NonHistone_Hyperacetylation Non-Histone Hyperacetylation (e.g., α-Tubulin) HDAC_Class_IIb->NonHistone_Hyperacetylation Gene_Reactivation Gene Reactivation Histone_Hyperacetylation->Gene_Reactivation AntiProliferation Anti-proliferation NonHistone_Hyperacetylation->AntiProliferation p21_Induction Cell Cycle Arrest (p21 Induction) Gene_Reactivation->p21_Induction p21_Induction->AntiProliferation

This compound inhibits HDAC classes I, IIb, and IV, leading to histone and non-histone protein hyperacetylation and gene reactivation. [2]

This compound demonstrates a direct pharmacokinetic-pharmacodynamic relationship: dose-proportional exposure leads to dose-dependent HDAC inhibition [1]. Its multi-target HDAC inhibition underlies a broad mechanism of action, including:

  • Cell Cycle Arrest and Anti-proliferation: Reactivation of silenced genes leads to upregulation of cell cycle inhibitors like p21, halting cancer cell growth [2].
  • Alleviation of Cancer Symptoms: In CTCL, this compound downregulates expression of the itch-inducing cytokine IL-31, potentially improving patient quality of life [3].
  • Reversal of Therapeutic Resistance: In hepatocellular carcinoma (HCC) models, this compound counteracts platelet-induced invasion and resensitizes mesenchymal cancer cells to sorafenib by modulating epithelial plasticity (EMT) and stemness properties [4] [2].

Research and Development Context

  • Current Development Status: The most advanced development is for cutaneous T-cell lymphoma (CTCL). A pivotal Phase III trial (RESMAIN) for maintenance therapy has completed enrollment, with top-line results expected in early 2023 [5]. This compound has also been investigated in other cancers, including biliary tract cancer and hepatocellular carcinoma, both as monotherapy and in combination with sorafenib [6] [2].

References

Clinical Trial Data and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Resminostat's development for CTCL is supported by the pivotal RESMAIN study, a Phase II, randomized, double-blind, placebo-controlled trial. It is one of the largest clinical trials conducted in advanced-stage CTCL [1] [2].

Key Efficacy Results from the RESMAIN Study

The table below summarizes the primary efficacy outcomes from the RESMAIN study, demonstrating the benefits of this compound as a maintenance therapy [1] [2].

Endpoint This compound Group Placebo Group Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS) 8.3 months 4.2 months HR: 0.623; p=0.015 [2]
Median Time to Next Treatment (TTNT) 8.8 months 4.2 months HR: 0.594; p=0.002 [2]
Median "Total" PFS* 24.3 months 14.9 months -- [1]

*"Total" PFS is measured from the start of the last prior therapy to disease progression.

The trial also reported that this compound's side effects were mainly mild to moderate, manageable, and reversible [1] [2].

Experimental Protocol: RESMAIN Study Design

For researchers, here is a detailed methodology of the key clinical trial:

  • Objective: To evaluate if this compound as a maintenance treatment prolongs progression-free survival in advanced-stage CTCL patients who have achieved disease control with prior systemic therapy [1] [2].
  • Design: Randomized, double-blind, placebo-controlled, multi-national study.
  • Patients: 201 patients were randomized.
  • Randomization: 1:1 to either oral this compound or matching placebo.
  • Crossover: Patients who progressed on the placebo arm were offered treatment with this compound in an open-label extension [1] [2].
  • Primary Endpoint: Progression-Free Survival (PFS).
  • Secondary Endpoints: Included Time to Next Treatment (TTNT) and safety [1].
Mechanism of Action and Signaling Pathway

This compound is an orally available inhibitor of histone deacetylases (HDAC), specifically targeting classes I, IIb, and IV [1] [3]. The following diagram illustrates its mechanism of action and downstream effects on cancer cells.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Akt_Signaling Inhibition of Akt Signaling Pathway This compound->Akt_Signaling Disturbance Acetylated_Histones Accumulation of Acetylated Histones HDAC_Inhibition->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Altered Gene Transcription Chromatin_Remodeling->Gene_Transcription Apoptosis Induction of Apoptosis (Tumor Cell Death) Gene_Transcription->Apoptosis Immune_Response Strengthened Immune Response to Cancer Gene_Transcription->Immune_Response p4EBP1_p70S6k Reduced Phosphorylation of 4E-BP1 & p70S6k Akt_Signaling->p4EBP1_p70S6k Bim_Bax Altered Protein Levels: Bim, Bax, Bcl-xL Akt_Signaling->Bim_Bax

This mechanistic understanding is supported by prior phase I/II trials which indicated that this compound is well-tolerated and can inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer [1] [3].

Current Regulatory Status and Development Timeline

The following diagram visualizes the key milestones and projected future timeline for this compound's development and regulatory review.

G ODD_HL FDA ODD for Hodgkin Lymphoma (2011) ODD_Withdrawn Hodgkin Lymphoma ODD Withdrawn (2025) ODD_HL->ODD_Withdrawn ODD_CTCL_US FDA ODD for CTCL (Sep 2023) ODD_CTCL_EU EMA ODD for CTCL (Oct 2023) MAA_Submission MAA Submission to EMA (Mar 2024) Day120_Response Response to EMA Day 120 Questions (Dec 2024) MAA_Submission->Day120_Response Expected_Approval Expected EMA Decision (Mid-2025) Day120_Response->Expected_Approval

References

Resminostat in vitro studies hepatocellular carcinoma cells

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms & HDAC Inhibition Profile

Resminostat is an orally available broad-spectrum HDAC inhibitor. Its primary molecular mechanism involves increasing the acetylation levels of histone and non-histone proteins, leading to a more relaxed chromatin structure and altered gene transcription [1].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) for various human Zn²⁺-dependent HDACs.

HDAC Class Specific HDACs Inhibition by this compound Reported IC₅₀ Range
Class I HDAC1, 2, 3, 8 Potent inhibition [1] At nanomolar concentrations [2]
Class IIa HDAC4, 5, 7, 9 Not inhibited at pharmacologically relevant concentrations [1] IC₅₀: 20 - 70 µM [1]
Class IIb HDAC6, 10 Potent inhibition [1] At nanomolar concentrations [2]
Class IV HDAC11 Potent inhibition [1] Information from search results insufficient for precise value

This inhibition profile leads to:

  • Hyperacetylation: Marked increase in acetylated histone H3 (at Lys27) and α-Tubulin [1].
  • Cell Cycle Arrest: Induction of the cell cycle inhibitor p21 [1].

Anti-tumor Effects & Modulation of Epithelial Plasticity

A key finding of in vitro studies is that this compound's anti-proliferative effect is independent of the epithelial or mesenchymal phenotype of HCC cells, unlike sorafenib, which shows reduced potency in mesenchymal-like cells [1]. The following diagram illustrates how this compound counteracts platelet-mediated pro-tumoral effects and modulates epithelial plasticity.

G Platelets Platelets ProTumoralEffects Pro-tumoral Effects: - Induced Invasion - EMT Platelets->ProTumoralEffects Combination This compound + Sorafenib ProTumoralEffects->Combination HDACi This compound (HDACi) HDACi->Combination MKi Sorafenib (MKi) MKi->Combination AntiTumoralEffects Anti-tumoral Effects Combination->AntiTumoralEffects MolecularChanges Key Molecular Changes: ↓ CD44 expression ↓ Phospho-ERK Deregulation of EMT genes Combination->MolecularChanges

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various HCC cell lines.

HCC Cell Line Phenotype Effect of this compound (In Vitro) Key Observations
Hep3B Epithelial [2] IC₅₀: 5.9 µM (72h treatment) [2] Induced cell death (subG1 accumulation) [2].
HLE Mesenchymal [2] IC₅₀: 3.7 µM (72h treatment) [2] More sensitive to this compound-induced cell death at lower concentrations (2.5 µM) [2].
HLF Mesenchymal [2] IC₅₀: 2.0 µM (72h treatment) [2] More sensitive to this compound-induced cell death; showed time- and dose-dependent subG1 accumulation [2].
SNU-475 & SNU-387 Mesenchymal [1] Potent anti-proliferative effect [1] This compound's potency was comparable to its effect in epithelial cells, unlike sorafenib [1].

This compound effectively reverses epithelial-mesenchymal transition (EMT) and reduces stemness properties [3] [2]:

  • Downregulation of Mesenchymal Markers: Decreased expression of Vimentin (VIM), SNAI1, SNAI2, TWIST1, and ZEB1 [2].
  • Upregulation of Epithelial Markers: Increased expression of E-cadherin (CDH1) [2].
  • Reduced Invasion & Stemness: Downregulation of CD44, a key stemness marker, leading to reduced invasive growth and colony-forming capacity [1] [3] [2].

Synergistic Action with Sorafenib

The combination of this compound and sorafenib shows collaborative, and in some contexts synergistic, effects, especially in mesenchymal-type HCC cells that are otherwise resistant to sorafenib-induced apoptosis [1] [3] [2].

  • Overcoming Platelet-Mediated Resistance: Platelets in the tumor microenvironment can promote invasion and confer resistance to sorafenib. The this compound/sorafenib combination, but not either drug alone, effectively blocked this platelet-induced HCC cell invasion [1].
  • Molecular Basis for Synergy: The combination induces a unique molecular response, including [1]:
    • Further reduction of platelet-induced CD44 expression.
    • Deregulation of other EMT-related genes.
    • Decrease in phosphorylated ERK levels, indicating inhibition of the pro-survival MEK/ERK signaling pathway.

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies from the cited studies.

Cell Viability and Proliferation Assays
  • Method: Crystal Violet Staining [2].
  • Typical Procedure:
    • Seed HCC cells (e.g., 5,000 cells/well in 96-well plates) and allow to adhere.
    • Treat with a dose range of this compound (e.g., 0-10 µM) for a set duration (e.g., 72 hours).
    • Fix cells with methanol, then stain with 0.5% crystal violet solution.
    • Dissolve the bound dye in acetic acid and measure absorbance at 590 nm.
    • Normalize absorbance of treated wells to control wells to determine the percentage of viable cells and calculate IC₅₀ values.
Analysis of Cell Death and Cell Cycle
  • Method: Propidium Iodide (PI) Staining and Flow Cytometry [2].
  • Typical Procedure:
    • Treat and harvest cells (e.g., after 24-72 hours of this compound exposure).
    • Fix cells in 70% ethanol.
    • Treat cells with RNase and stain DNA with PI.
    • Analyze DNA content using a flow cytometer. The percentage of cells with sub-diploid DNA content (subG1 peak) is a marker of apoptotic cell death.
Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)
  • Typical Procedure [2]:
    • Extract total RNA from treated and control cells.
    • Synthesize cDNA.
    • Perform qPCR using primers for genes of interest (e.g., CDH1, VIM, CD44, SNAI2).
    • Normalize expression data to housekeeping genes (e.g., L32 [2]) using the ΔΔCt method to determine fold changes.
Invasion Assays
  • Context: To study the effect of the drug combination on platelet-induced invasion [1].
  • Method: While the specific type (e.g., Boyden chamber) is not detailed in the provided excerpts, these assays generally involve:
    • Placing cells in an upper chamber with a porous membrane coated with Matrigel.
    • Adding platelet lysate (as a chemoattractant) to the lower chamber.
    • Treating cells with drugs (this compound, sorafenib, or combination).
    • After an incubation period, invading cells on the lower surface of the membrane are stained and counted.

Research Implications & Future Directions

The in vitro data on this compound provides a strong mechanistic rationale for its use in HCC:

  • Targeting Mesenchymal/Resistant Cells: Its ability to modulate epithelial plasticity and inhibit proliferation in mesenchymal-like cells addresses a key source of sorafenib resistance [1] [3].
  • Rational Combination Therapy: The synergistic effect with sorafenib, especially in counteracting microenvironmental protection, highlights a promising therapeutic strategy [1].
  • Biomarker Potential: The dependency of the combination's efficacy on platelet count, as seen in clinical data [1], and the downregulation of CD44 suggest potential biomarkers for patient stratification.

Future research could explore its combination with other targeted therapies or immunotherapies, given the emerging role of HDAC inhibitors in modulating the tumor immune microenvironment [4].

References

Resminostat clinical development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Development Overview

The following table summarizes the key development phases and statuses of resminostat across various indications:

Indication Highest Development Phase Status
Cutaneous T-cell lymphoma (CTCL) Preregistration [1] MAA under review by EMA; decision expected mid-2025 [2].
Hodgkin's disease, Liver cancer, Biliary cancer, etc. [1] Phase II [1] Development status varies; biliary tract cancer study in Japan was discontinued [3].
Colorectal cancer Phase I/II [1] No recent updates reported in search results.
Diffuse large B-cell lymphoma Discontinued [1] Development stopped [1].

Key Clinical Trials & Experimental Protocols

The most critical clinical data for this compound comes from the RESMAIN study, a pivotal Phase II trial in CTCL.

RESMAIN Study Design
  • Objective: To evaluate the efficacy and safety of this compound as a maintenance treatment in patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy [3] [2].
  • Design: A multi-center, double-blind, randomized, placebo-controlled study conducted across over 50 clinical centers in 11 European countries and Japan [3] [2].
  • Patients: 201 patients were randomized [2].
  • Treatment Arms: Patients were randomized 1:1 to receive either oral this compound or a matching placebo [3] [2].
  • Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause [2].
  • Key Secondary Endpoints: Included time to next treatment (TTNT) and quality of life measures such as time to symptom worsening (itching) [3] [2].
RESMAIN Study Results

The study successfully met its primary endpoint, demonstrating a significant clinical benefit [2].

Outcome Measure This compound Group Placebo Group Result
Median Progression-Free Survival (PFS) 8.3 months [2] 4.2 months [2] 97.6% improvement (Hazard Ratio not provided in search results) [2]
Median Time to Next Treatment (TTNT) 8.8 months [2] 4.2 months [2] More than doubled [2]
Median "Total" PFS 24.3 months [2] 14.9 months [2] Clinically meaningful improvement [2]
Safety Profile Mainly mild to moderate, manageable, and reversible side effects [2]

Mechanism of Action & Signaling Pathways

This compound's mechanism and downstream effects can be visualized as follows:

G This compound This compound HDAC_Inhibition HDAC Inhibition (Class I, IIb, IV) This compound->HDAC_Inhibition Histone_Acetylation ↑ Histone Acetylation HDAC_Inhibition->Histone_Acetylation Immune_Response Strengthens Immune Response HDAC_Inhibition->Immune_Response Akt_Signaling Disturbance of Akt Signaling Pathway HDAC_Inhibition->Akt_Signaling Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Altered Gene Transcription Chromatin_Remodeling->Gene_Transcription Apoptosis Induces Tumor Cell Apoptosis Gene_Transcription->Apoptosis Cell_Division Inhibition of Cell Division Gene_Transcription->Cell_Division Bim_Bax ↓ Bim / Bax Protein Levels Akt_Signaling->Bim_Bax Bcl_xL ↓ Bcl-xL Level Akt_Signaling->Bcl_xL Bim_Bax->Apoptosis Bcl_xL->Apoptosis

This compound inhibits HDACs, leading to chromatin remodeling and altered gene transcription. It also disrupts the Akt signaling pathway, collectively inducing apoptosis and inhibiting tumor cell division [2] [4].

Current Status and Development Context

  • Regulatory Status: The Marketing Authorisation Application (MAA) for Kinselby (this compound) is under active review by the European Medicines Agency (EMA). The company submitted responses to the Day-120 List of Questions in December 2024, and the review is proceeding on schedule. A marketing authorization decision is expected around mid-2025 [2].
  • Orphan Drug Designation: this compound has received Orphan Drug Designation for CTCL from the EMA (2023) and from SwissMedic (2024), which may provide incentives and market exclusivity upon approval [2].
  • Developer: The drug is being developed by 4SC AG, a German clinical-stage biopharmaceutical company [3] [2].

References

Resminostat maintenance therapy cutaneous T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Clinical Significance

Resminostat is an orally administered small molecule that selectively inhibits class I, IIb, and IV histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC6 with nanomolar potency [1]. By inhibiting these enzymes, this compound promotes a more open chromatin structure, reactivating silenced genes and downregulating overly active genomic regions in cancer cells [2].

In CTCL, this epigenetic modulation translates to two critical biological effects:

  • Inhibition of Skin Infiltration: this compound downregulates the expression of genes responsible for the capacity of malignant T-cells to infiltrate the skin [2].
  • Modulation of Disease Progression: It beneficially modulates the expression of genes associated with CTCL disease progression, thereby addressing a key therapeutic challenge in advanced-stage CTCL [2].

The drug's role as a maintenance therapy is a new paradigm in CTCL treatment [3] [4]. It is designed for patients with advanced-stage disease who have achieved disease control with prior systemic therapy. The goal is to prolong the period of disease stability, delay the need for next-line treatments, and improve quality of life [2] [3].

Key Clinical Data from the RESMAIN Study

The efficacy and safety of this compound as a maintenance therapy are supported by the landmark RESMAIN study—one of the largest randomized, controlled clinical trials in CTCL to date (N=201) [3].

Table 1: Primary Efficacy Endpoints from the RESMAIN Study [5] [3]

Endpoint This compound (Kinselby) Placebo Hazard Ratio (HR) & p-value
Median Progression-Free Survival (PFS) 8.3 months 4.2 months HR: 0.623 (95% CI: 0.424, 0.916); p=0.015
Median Time to Next Treatment (TTNT) 8.8 months 4.2 months HR: 0.594 (95% CI: 0.428, 0.825); p=0.002

This data shows that this compound more than doubled the median PFS and TTNT compared to placebo, with a statistically significant 38% reduction in the risk of disease progression or death [3].

Table 2: Secondary Findings and Safety Profile from the RESMAIN Study [5] [3]

Category Findings
"Total" PFS (from start of last prior therapy) 24.3 months for this compound vs. 14.9 months for placebo.
Skin Tumours Significantly delayed the development or worsening of skin tumours.
Safety Profile Side effects were reported as mainly mild to moderate, manageable, and reversible.

Experimental Protocols and Workflows

For research and development purposes, the following protocols detail key assays used to investigate this compound's activity.

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay [1]

This protocol measures the direct inhibitory activity of this compound against recombinant HDAC enzymes.

  • Reaction Setup: In a 96-well plate, combine 40 μL of enzyme buffer containing HDAC1, 3, 6, or 8 activity with 29 μL of buffer and 1 μL of this compound at various concentrations.
  • Initiation: Start the enzymatic reaction by adding 30 μL of a fluorogenic substrate peptide (e.g., Ac-NH-GGK(Ac)-AMC for HDAC1/3/6).
  • Incubation: Incubate the plate at 30°C for 120-180 minutes, depending on the specific HDAC isoform.
  • Reaction Stop & Development: Terminate the reaction by adding 25 μL of a stop solution containing trypsin and Trichostatin A (TSA). The trypsin cleaves the deacetylated peptide to release a fluorescent AMC group.
  • Detection: Quantify the generated AMC by measuring fluorescence (excitation 355 nm, emission 460 nm).
  • Data Analysis: Calculate IC50 values by setting the fluorescence in control wells (no inhibitor) as 100% activity and wells with a saturating inhibitor (TSA) as 0% activity.

Protocol 2: In Vitro Assessment of Anti-proliferative and Apoptotic Effects [1]

This cell-based protocol evaluates the functional consequences of HDAC inhibition in CTCL-relevant cell lines.

  • Cell Culture: Culture CTCL cell lines (e.g., OPM-2, NCI-H929) under standard conditions.
  • Drug Treatment: Treat cells with this compound at concentrations around 1-10 μM for 48 to 96 hours.
  • Proliferation Assay (WST-1): After treatment, add the WST-1 reagent. Metabolically active cells will reduce WST-1 to a formazan dye, which can be quantified by absorbance measurement to determine cell proliferation and viability.
  • Apoptosis & Cell Cycle Analysis (e.g., by Flow Cytometry): Harvest drug-treated cells and stain with Annexin V/PI for apoptosis analysis or PI/RNase for cell cycle distribution. Analyze using flow cytometry.
  • Western Blotting: Analyze cell lysates to confirm mechanism of action by detecting increased levels of acetylated histone H4, upregulation of p21, and changes in apoptosis-related proteins (Bim, Bax, Bcl-xL).

The diagram below illustrates the logical workflow of the pivotal RESMAIN clinical trial that established this compound as a maintenance therapy.

G Start Patient Population: Advanced-Stage CTCL with Disease Control after Systemic Therapy Randomize Randomization 1:1 Start->Randomize ArmA Arm A: this compound Oral Maintenance Therapy Randomize->ArmA ArmB Arm B: Placebo Randomize->ArmB Endpoint1 Primary Endpoint: Progression-Free Survival (PFS) ArmA->Endpoint1 Endpoint2 Secondary Endpoint: Time to Next Treatment (TTNT) ArmA->Endpoint2 ArmB->Endpoint1 ArmB->Endpoint2 CrossOver Placebo patients upon progression offered This compound (Open-Label) ArmB->CrossOver Upon Disease Progression Result Result: Significantly improved PFS and TTNT vs. Placebo Endpoint1->Result Endpoint2->Result

Application Notes for Research and Development

  • Clinical Trial Design: The RESMAIN study serves as a model for designing maintenance therapy trials in oncology, particularly for incurable cancers like CTCL where prolonging disease control is paramount [3] [4].
  • Biomarker Integration: The trial included a comprehensive biomarker program. Future research should focus on correlating biomarker data (e.g., specific gene expression signatures) with clinical outcomes to identify patients most likely to benefit from this compound [2] [3].
  • Combination Therapy Potential: Preclinical data from other cancer models suggests this compound can synergize with other agents like proteasome inhibitors [1]. Investigating rational combinations in CTCL could be a fruitful area of research.
  • Regulatory Status: As of early 2024, 4SC AG had filed for Marketing Authorization Approval for this compound in the European Union, indicating its transition from an investigational drug to a potential new standard of care [3].

Conclusion

This compound establishes a new treatment paradigm as the first clinically proven maintenance therapy for advanced CTCL. Its well-defined mechanism as an HDAC inhibitor, robust clinical efficacy from the RESMAIN trial in significantly prolonging PFS and TTNT, and manageable safety profile make it a compelling candidate to address the high unmet need in stabilizing this chronic, incurable disease. The provided experimental protocols offer a foundation for further research into its biological effects and potential applications.

References

Resminostat treatment protocol mycosis fungoides Sezary Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Resminostat (also known as 4SC-201) is an orally administered small molecule that acts as a pan-HDAC inhibitor, specifically targeting Class I, IIb, and IV HDACs [1] [2]. Its primary molecular target is Histone Deacetylase 1 (HDAC1) [3].

The proposed multi-faceted mode of action in CTCL includes:

  • Epigenetic Modulation: Induction of hyperacetylated histones, altering chromatin structure and gene transcription [1].
  • Shift from Th2 to Th1 Phenotype: Upregulation of a Th1 gene expression signature and downregulation of a Th2 signature, counteracting the malignant Th2-biased state in advanced CTCL [1].
  • Inhibition of Pruritus Cytokine: Reduction of mRNA and protein secretion of the Th2 and itch-mediating cytokine IL-31, suggesting a potential to improve debilitating pruritus [1].
  • Direct Anti-tumor Effects: Induction of anti-proliferative and pro-apoptotic effects in both MF and SS cell lines [1].
  • Immune System Engagement: Enhancement of Natural Killer (NK) cell-mediated lysis of malignant T-cells by upregulating NKG2D ligands on cancer cells, without impairing NK cell viability or function [1].

The diagram below summarizes the key mechanistic pathways of this compound in CTCL.

G cluster_epigenetic Epigenetic Effects cluster_immune Immune & Phenotype Modulation cluster_direct Direct Anti-Tumor Effects cluster_nk NK Cell Engagement This compound This compound Histones Histone Hyperacetylation This compound->Histones Th1 Th1 Gene Signature ↑ This compound->Th1 Th2 Th2 Gene Signature ↓ This compound->Th2 IL31 IL-31 Cytokine ↓ This compound->IL31 Prolif Inhibits Proliferation This compound->Prolif Apoptosis Induces Apoptosis This compound->Apoptosis NKLigands NKG2D Ligands ↑ on Tumor Cells This compound->NKLigands Genes Altered Gene Transcription Histones->Genes Outcome3 Pruritus Improvement Th2->Outcome3 IL31->Outcome3 Outcome1 Disease Stabilization Prolif->Outcome1 Outcome2 Tumor Regression Apoptosis->Outcome2 NKLysis Enhanced NK-cell Mediated Lysis NKLigands->NKLysis NKLysis->Outcome2 ClinicalOutcome Potential Clinical Outcomes

Clinical Trial Evidence and Status

This compound is currently in Phase II clinical development for Sezary Syndrome, with a 38% phase transition success rate (PTSR) indication benchmark for progressing to Phase III [2]. The key ongoing study is the RESMAIN trial (NCT02953301), a pivotal Phase II study investigating this compound as a maintenance therapy to control the disease after systemic treatment in patients with CTCL [1] [2].

The table below summarizes clinical evidence for this compound and other HDAC inhibitors in advanced MF/SS.

Drug (HDACi) Trial Phase Patient Population Overall Response Rate (ORR) Key Findings / Status
This compound Phase II CTCL (MF/SS) Data pending RESMAIN trial (ongoing): Evaluated as maintenance therapy for disease control after systemic treatment [1] [2].
Vorinostat Phase II MF/SS 24.2% - 29.7% FDA approved 2006; No complete responses (CR) observed in trials; median duration of response (DOR) ~3.8-6 months [4].
Romidepsin Phase II MF/SS 33% - 34% FDA approved 2009; CR rate 6-7%; median DOR 13.7-15 months [4].
Panobinostat Phase II MF/SS 17.3% CR rate 1.4% [4].
Belinostat Phase II MF/SS/other CTCL 13.8% CR rate 10.3%; median DOR 3 months [4].

Proposed Experimental Protocols for Research

For preclinical and translational research, the following protocols can be employed to investigate this compound's effects.

Protocol for In Vitro Anti-tumor Activity Assessment

This protocol evaluates the direct cytotoxic and pro-apoptotic effects of this compound on malignant T-cell lines.

  • Cell Lines: Use representative CTCL cell lines (e.g., MyLa cells for MF; SeAx or HUT78 cells for SS) [1].
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Create working concentrations by diluting in complete cell culture medium (RPMI-1640 + 10% FBS). A typical dose-range is 20 nM to 100 μM to establish a dose-response curve [5].
  • Treatment: Seed cells in 96-well or 24-well plates. Treat with this compound or vehicle control (DMSO) for 24 to 72 hours.
  • Viability/Proliferation Assay: Use the MTS or MTT assay according to manufacturer's instructions to measure metabolic activity as a proxy for cell viability and proliferation [5].
  • Apoptosis Assay: Use an Annexin V / Propidium Iodide (PI) staining kit followed by flow cytometry to quantify early and late apoptotic cells after 24-48 hours of treatment.
  • Gene Expression Analysis (qRT-PCR): Extract total RNA from treated cells. Synthesize cDNA and perform quantitative PCR to analyze mRNA levels of:
    • Apoptosis genes: BCL-2, BIM, BAX [5].
    • Cell cycle regulators: p21, p27, Cyclin D1 [5].
    • Cytokines/Receptors: IL-31, CCR4, skin-homing receptors [1].
Protocol for Investigating Immune-Modulatory Effects

This protocol assesses how this compound enhances innate immune response against CTCL cells.

  • NK Cell Cytotoxicity Assay:
    • Effector Cells: Isolate NK cells from healthy donor peripheral blood mononuclear cells (PBMCs).
    • Target Cells: Use CTCL cell lines (as above). Label target cells with a fluorescent dye (e.g., CFSE).
    • Co-culture: Co-culture effector and target cells at various ratios (e.g., 5:1, 10:1, 20:1 E:T ratio) in the presence or absence of this compound (e.g., 80 nM-1μM) for 4-6 hours.
    • Measurement of Lysis: Use a flow cytometry-based cytotoxicity detection kit (e.g., measuring LDH release or propidium iodide uptake) to quantify specific lysis of target cells [1].
  • Ligand Expression Analysis: After treating CTCL cells with this compound for 24 hours, use flow cytometry to analyze the surface expression of NKG2D ligands (e.g., MICA, MICB) [1].
Protocol for Combination Therapy Studies

Given the potential for synergistic effects, combination therapy is a key research area.

  • Rationale: this compound has been shown to improve the lysis of CTCL cells when combined with opsonizing antibodies like Mogamulizumab (anti-CCR4) and IPH4102 (anti-KIR3DL2) [1].
  • Experimental Design: Use the in vitro NK cell cytotoxicity assay described above.
  • Treatment Groups: Include:
    • Target cells (CTCL) only.
    • Target cells + this compound.
    • Target cells + Therapeutic Antibody.
    • Target cells + This compound + Therapeutic Antibody.
  • Analysis: Compare the specific lysis across groups to identify synergistic, additive, or antagonistic effects.

Discussion and Future Perspectives

This compound represents a promising epigenetic therapy targeting multiple pathogenic pathways in CTCL. Its potential as a maintenance therapy could address a significant unmet need for patients with advanced MF/SS. The ongoing RESMAIN trial will be crucial in establishing its efficacy and safety in a clinical setting.

Future research should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers for treatment response is critical.
  • Novel Combinations: Exploring combinations with other agents, including immunotherapies, based on strong preclinical rationale [1].
  • Mechanistic Depth: Further elucidating its effect on the tumor microenvironment and immune cell function.

References

Resminostat SHELTER Study: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Study Overview and Design

The SHELTER study (NCT00943449) was an exploratory, multi-center, open-label, non-randomized phase I/II clinical trial investigating the HDAC inhibitor Resminostat in patients with advanced hepatocellular carcinoma (HCC) who showed radiologically confirmed disease progression on first-line sorafenib therapy [1] [2].

  • Patient Population: The study enrolled 57 patients, most of whom were male (88%) and Caucasian (98%). All patients had progressed on prior sorafenib treatment (400-800 mg daily). At baseline, 49% were classified as Child-Pugh A5 and 32% as A6 [2].
  • Treatment Groups: Patients were assigned to one of two groups:
    • Combination Therapy (n=38): Received this compound (orally, at doses ranging from 200-600 mg daily) plus sorafenib (400-800 mg daily).
    • Monotherapy (n=19): Received this compound 600 mg daily [1].
  • Dosing Schedule: this compound was administered on a "5 days on/2 days off" weekly schedule [1].
  • Primary Endpoint: The primary efficacy endpoint was the progression-free survival (PFS) rate after 12 weeks (6 treatment cycles) [1].

Key Clinical Findings and Results

The SHELTER study demonstrated that the combination of this compound and sorafenib was manageable in terms of safety and showed promising signs of clinical efficacy in a patient population with limited treatment options.

Table 1: Key Efficacy Outcomes from the SHELTER Study

Efficacy Parameter This compound Monotherapy This compound + Sorafenib
PFS Rate at 12 Weeks 12.5% 62.5%
Median Time to Progression (TTP) 1.8 months 6.5 months
Median Overall Survival (OS) 4.1 months 8.0 months
  • Safety Profile: The most common treatment-related adverse events were gastrointestinal disorders, thrombocytopenia, and fatigue. The combination therapy's safety profile was considered manageable [1].
  • Pharmacokinetics/Pharmacodynamics: The study confirmed that sorafenib co-administration did not alter the pharmacokinetic profile of this compound. Maximum histone deacetylase inhibition and the peak increase in histone H4 acetylation in peripheral blood mononuclear cells aligned with the time of maximum plasma concentration (T~max~) of this compound, demonstrating target engagement [1].

Molecular Mechanism of Action and Basis for Combination Therapy

This compound is an oral hydroxamate that acts as a broad-spectrum inhibitor of Class I, IIb, and IV Histone Deacetylases (HDACs) [3]. The rationale for combining it with sorafenib is rooted in overcoming therapy resistance and targeting the tumor microenvironment.

Core HDAC Inhibition Profile

This compound potently and selectively inhibits specific HDAC isoenzymes, leading to hyperacetylation of histone and non-histone proteins, which alters gene expression and protein function [3] [4].

Table 2: this compound HDAC Inhibition Profile (IC₅₀ Values)

HDAC Isoenzyme HDAC Class IC₅₀ (nM)
HDAC1 Class I 42.5
HDAC3 Class I 50.1
HDAC6 Class IIb 71.8
HDAC8 Class I 877.0

IC₅₀: Half-maximal inhibitory concentration. Data from enzymatic activity assays [4].

Key Anticancer Mechanisms of this compound

Preclinical studies have elucidated multiple mechanisms through which this compound exerts anti-tumoral effects in HCC:

  • Induction of Apoptosis: this compound increases the mRNA levels and protein cleavage activities of Caspase 3, 7, 8, and 9. It also downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic proteins Bim and Bax [5].
  • Cell Cycle Arrest: Treatment with this compound leads to the accumulation of the cell cycle inhibitor p21 and a decrease in Cyclin D1, resulting in G0/G1 phase arrest [5] [3].
  • Counteraction of Platelet-Mediated Pro-Tumoral Effects: Platelets in the tumor microenvironment can promote HCC invasion and confer resistance to sorafenib. The This compound/sorafenib combination—but not either agent alone—effectively blocked platelet-induced HCC cell invasion. This is associated with a reduction in platelet-induced CD44 expression and deregulation of other epithelial-mesenchymal transition (EMT) genes [3].

The diagram below illustrates how the this compound and Sorafenib combination counteracts platelet-induced pro-tumoral effects in hepatocellular carcinoma.

G Platelets Platelets Pro_tumoral_Effects Pro-tumoral Effects: - Enhanced Cell Invasion - EMT (e.g., ↑CD44) - Metastasis Platelets->Pro_tumoral_Effects Releases growth factors HCC_Cell HCC_Cell Pro_tumoral_Effects->HCC_Cell Drug_Combo This compound + Sorafenib Combination Inhibited_Effects Inhibited Pro-tumoral Effects: - Blocked Invasion - EMT Deregulation - ↓ Phospho-ERK Drug_Combo->Inhibited_Effects Counteracts Inhibited_Effects->HCC_Cell

Experimental Protocols for Key Assays

In Vitro HDAC Enzyme Activity Assay [4]

This protocol measures the direct inhibitory activity of this compound against recombinant human HDAC enzymes.

  • Reagents: HDAC enzyme (e.g., HDAC1, 3, 6, 8), substrate peptide (e.g., Ac-NH-GGK(Ac)-AMC for HDAC1, 3, 6), assay buffer (15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% glycerol), this compound (serial dilutions in DMSO), stop/developer solution (50 mM Tris-HCl pH 8, 100 mM NaCl, 0.5 mg/mL trypsin, 2 μM Trichostatin A).
  • Procedure:
    • In a 96-well plate, add enzyme buffer containing the HDAC enzyme.
    • Add this compound or vehicle control (DMSO).
    • Start the reaction by adding the fluorogenic substrate peptide.
    • Incubate at 30°C for 120-180 minutes (time varies by enzyme).
    • Stop the reaction and develop by adding the stop/developer solution. Trypsin cleaves the deacetylated substrate, releasing the fluorescent AMC group.
    • Incubate at room temperature for 40 minutes.
    • Measure fluorescence (excitation 355 nm, emission 460 nm).
  • Data Analysis: Fluorescence in control wells (DMSO) is set as 100% activity. Fluorescence in wells with a potent control inhibitor (e.g., 2 μM Trichostatin A) is set as 0% activity. IC₅₀ values are calculated from the dose-response curve of this compound.
Cell Proliferation and Viability Assay (WST-1) [4]

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Lines: HCC cell lines (e.g., Hep3B, HepG2, Huh7) or other cancer cell types.
  • Reagents: Cell culture medium, this compound (e.g., 0.02 to 50 μM range), WST-1 reagent.
  • Procedure:
    • Seed cells in 96-well plates.
    • After cell attachment, treat with this compound at various concentrations. Include DMSO vehicle control.
    • Incubate for 48-96 hours at 37°C.
    • Add WST-1 reagent to each well.
    • Incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 440 nm using a plate reader. The amount of formazan dye formed correlates with the number of metabolically active (viable) cells.
  • Data Analysis: Absorbance from treated wells is calculated as a percentage of the vehicle control. Dose-response curves are plotted and EC₅₀ (half-maximal effective concentration) values are determined.

Predictive Biomarker Exploration

The SHELTER study included an exploratory biomarker analysis. Researchers found that the baseline expression of Zinc Finger Protein 64 (ZFP64) in peripheral blood cells correlated with overall survival, suggesting a potential prognostic and predictive role for this biomarker in treatment with this compound [1]. This finding warrants further validation in future studies.

Conclusion and Outlook

The SHELTER study provided early clinical evidence that the combination of the HDAC inhibitor this compound with sorafenib is a viable strategy for second-line treatment of advanced HCC, showing an improved PFS rate and median overall survival compared to this compound monotherapy. The mechanistic basis for this combination involves this compound's ability to inhibit key HDACs, induce apoptosis and cell cycle arrest, and crucially, to counteract platelet-mediated pro-tumoral effects and invasion in conjunction with sorafenib. These application notes and protocols provide a foundation for further research and development in this area.

References

RESMAIN Study Efficacy and Trial Design Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key efficacy outcomes and the core design of the RESMAIN study.

Table 1: Primary and Secondary Efficacy Endpoints from the RESMAIN Study [1] [2] [3]

Endpoint Resminostat (Kinselby) Placebo P-value & Hazard Ratio (HR)
Median Progression-Free Survival (PFS) 8.3 months 4.2 months p=0.015; HR: 0.623 (95% CI: 0.424, 0.916)
PFS Improvement vs. Placebo 97.6% improvement - 38% risk reduction
Median Time to Next Treatment (TTNT) 8.8 months 4.2 months p=0.002; HR: 0.594 (95% CI: 0.428, 0.825)
Median "Total" PFS (from start of last prior therapy) 24.3 months 14.9 months -

Table 2: RESMAIN Pivotal Study Design [1] [3] [4]

Aspect Description
Study Title RESMAIN
ClinicalTrials.gov Identifier NCT02953301 [5]
Phase Pivotal (Phase II)
Design Multi-center, double-blind, randomized, placebo-controlled
Patient Population 201 patients with advanced-stage CTCL who achieved disease control with prior systemic therapy
Treatment Arms 1:1 randomization to oral this compound or placebo
Primary Endpoint Progression-Free Survival (PFS)
Key Secondary Endpoints Time to next treatment (TTNT); Time to symptom (pruritus) worsening (not met) [4]
Geographical Scope Over 50 clinical centers across 11 European countries and Japan

Experimental Protocols and Mechanistic Insights

Drug Profile and Preclinical Methodology
  • Drug Candidate: this compound (Kinselby) is an orally administered inhibitor targeting class I, IIb, and IV histone deacetylases (HDAC) [1] [3].
  • Mechanism: HDAC inhibitors can inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer [1]. This compound has been shown to up-regulate a Th1 gene signature and down-regulate the Th2 and itch-mediating cytokine IL-31 [5].

The diagram below illustrates the synergistic mechanism of action between this compound and ruxolitinib (a JAK1/2 inhibitor), as demonstrated in preclinical in vitro studies using CTCL cell lines (MyLa and SeAx) [5].

In Vitro Protocol for Combination Drug Efficacy [5]

  • Objective: To investigate the antitumor efficacy of ruxolitinib (JAK1/2i) in combination with this compound (HDACi) in CTCL in vitro.
  • Cell Lines & Culture: Mycosis Fungoides-derived MyLa cells and Sezary Syndrome-derived SeAx cells. Cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
  • Drug Treatment: Cells were treated for 24 hours with non-toxic concentrations of:
    • 15μM Ruxolitinib
    • 1μM this compound
    • A combination of both drugs
  • Cytotoxicity Assay (MTT Assay):
    • (10^4) cells were seeded in 96-well plates.
    • After 24h drug treatment, culture medium was replaced with fresh medium containing MTT solution.
    • Cells were incubated for 4 hours, followed by the addition of DMSO.
    • Absorbance was measured at 570 nm wavelength.
  • Cell Proliferation Assay (BrdU Assay):
    • (10^5) cells were seeded in 24-well plates and treated for 24h.
    • Incorporated BrdU was stained with a specific fluorescent antibody.
    • Levels of cell-associated BrdU were measured by flow cytometry.
  • Apoptosis Assay (Annexin V/PI Staining):
    • (10^5) cells were treated for 24h, washed, and centrifuged.
    • Cell pellet was re-suspended and stained with Annexin-V-FITC and Propidium Iodide (PI).
    • Samples were analyzed using a flow cytometer (Cytomics FC500). Quadrant analysis distinguished living cells (Annexin-V-FITC-/PI-), early apoptotic cells (Annexin-V-FITC+/PI-), necrotic cells (Annexin-V-FITC-/PI+), and late apoptotic cells (Annexin-V-FITC+/PI+).
  • Multi-Pathway Analysis:
    • Investigation of the effect on JAK/STAT, Akt/mTOR, and MAPK signaling pathways via analysis of phosphorylation states of key proteins (STAT3, Akt, ERK1/2, JNK).

Clinical Protocol and Regulatory Status

Maintenance Therapy Concept and Clinical Implementation

The maintenance therapy approach is a key innovation in CTCL treatment. It aims to prolong disease control and delay progression in patients with advanced-stage, incurable CTCL after they have achieved disease stability with prior systemic therapy [1]. The typical treatment workflow in the RESMAIN study is outlined below.

G RESMAIN Maintenance Therapy Workflow Start Advanced-Stage CTCL Patient PriorTx Prior Systemic Therapy (Achieves Disease Control) Start->PriorTx Randomize Randomization (1:1) PriorTx->Randomize ArmA Arm A: this compound (Kinselby) Oral Maintenance Therapy Randomize->ArmA ArmB Arm B: Placebo Oral Maintenance Therapy Randomize->ArmB PFS_A Primary Outcome: Prolonged Progression-Free Survival ArmA->PFS_A PFS_B Primary Outcome: Disease Progression ArmB->PFS_B OpenLabel Open-Label Crossover: Offer this compound PFS_B->OpenLabel If patient progresses

Safety and Regulatory Pathway
  • Safety Profile: The side effects of this compound were "mainly mild to moderate, manageable and reversible" [1]. An independent Data Safety Monitoring Board (DSMB) repeatedly recommended the study continue without modification after reviewing safety data [6].
  • Regulatory Status:
    • Marketing Authorization Application (MAA) was filed with the European Medicines Agency (EMA) in February 2024 [1].
    • Orphan Drug Designation (ODD) was granted for this compound in CTCL by both the EMA (October 2023) and the US FDA (September 2023), providing 10 and 7 years of market exclusivity, respectively, upon approval [3].

Conclusion for Research and Development

The RESMAIN trial establishes this compound as a pioneering maintenance therapy in advanced CTCL, successfully meeting its primary endpoint. The drug's novel mechanism of action as an HDAC inhibitor, its synergistic potential with agents like ruxolitinib, and its manageable safety profile position it as a promising candidate to address the high unmet need for durable treatment responses in this rare lymphoma.

References

Resminostat in vitro apoptosis assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Resminostat

This compound is an orally available hydroxamate that functions as a broad-spectrum histone deacetylase (HDAC) inhibitor [1] [2]. It primarily targets Class I (HDAC1, HDAC3, HDAC8), Class IIb (HDAC6, HDAC10), and Class IV (HDAC11) enzymes [1] [2]. Its mechanism involves inducing histone hyperacetylation, leading to a more open chromatin structure and modulation of gene expression [3] [1]. In HCC, this compound demonstrates potent anti-tumor effects, including inhibition of cell proliferation, induction of apoptosis, and reversal of pro-tumoral phenotypes [4] [5] [1].

Key Quantitative Profiling of this compound

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for its primary HDAC targets and its anti-proliferative effects on various cancer cell lines.

Parameter Details Reference
HDAC Inhibition (IC₅₀) [2]
HDAC1 42.5 nM
HDAC3 50.1 nM
HDAC6 71.8 nM
HDAC8 877 nM
Anti-proliferative Activity (IC₅₀) [4]
HCC cell line HLF 2.0 µM
HCC cell line HLE 3.7 µM
HCC cell line Hep3B 5.9 µM
Head & Neck SCC SCC25 0.775 µM [2]

Protocol 1: Detecting Apoptosis via Flow Cytometry (Propidium Iodide)

This protocol uses propidium iodide (PI) staining and flow cytometry to quantify apoptotic cells by measuring DNA fragmentation, a hallmark of apoptosis [6].

  • Primary Reagent: Propidium Iodide (PI) solution (50 µg/mL), with RNase (50 IU/mL) [6].
  • Cell Line & Culture: The protocol is established for adherent HCC cell lines (e.g., Hep3B, HLE, HLF). Plate cells in multi-well plates and allow to adhere for 24 hours [4] [6].
  • Dosing: Treat cells with this compound. Effective concentrations in published studies range from 1 µM to 10 µM, with treatment duration typically 48 to 72 hours [4].
  • Harvesting & Fixation:
    • Gently dissociate adherent cells using PBS-EDTA-trypsin solution [6].
    • Wash cell pellet twice with PBS [6].
    • Fix cells in 70% ethanol at -20°C for at least 1 hour [6].
  • DNA Staining & Analysis:
    • Wash fixed cells twice with PBS [6].
    • Incubate cell pellet with DNA extraction buffer for 1 hour at 4°C to remove fragmented DNA [6].
    • Wash cells again and resuspend in PI/RNase solution. Incubate for at least 15 minutes at room temperature, protected from light [6].
    • Analyze samples using a flow cytometer. Apoptotic cells display reduced DNA content and appear as a sub-G1 peak on a DNA histogram [6].

This methodological workflow can be visualized as follows:

apoptosis_workflow start Seed and culture adherent HCC cells treat Treat with this compound (1-10 µM, 48-72h) start->treat harvest Harvest and wash cells treat->harvest fix Fix cells in 70% ethanol harvest->fix extract Extract fragmented DNA with extraction buffer fix->extract stain Stain with Propidium Iodide and RNase extract->stain analyze Flow Cytometry Analysis stain->analyze result Identify apoptotic population in sub-G1 peak analyze->result

Protocol 2: Assessing Mitochondrial Apoptosis Pathway

This protocol outlines methods to confirm the activation of the mitochondrial apoptosis pathway by this compound [5].

  • Key Assays:
    • Western Blot Analysis: Detect cytochrome c release from mitochondria into the cytosol, and cleavage of caspase-9 and PARP [4] [5].
    • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes (e.g., JC-1) to measure mitochondrial depolarization [5].
    • Inhibition Studies: Use specific inhibitors to confirm the pathway:
      • mPTP Inhibitors: Sanglifehrin A or Cyclosporine A [5].
      • Caspase-9 Inhibitor [5].
  • Experimental Confirmation:
    • Genetic Manipulation: Knockdown of cyclophilin-D (a key mPTP component) with shRNA reduces this compound-induced apoptosis. Conversely, cyclophilin-D overexpression increases sensitivity to this compound [5].

The core mechanism of this compound-induced mitochondrial apoptosis is summarized in the following pathway:

mitochondrial_pathway This compound This compound Treatment mPTP mPTP Opening (Cyclophilin-D/ANT-1 association) This compound->mPTP depolarization Mitochondrial Depolarization mPTP->depolarization cytoC Cytochrome C Release depolarization->cytoC caspase9 Caspase-9 Activation cytoC->caspase9 apoptosis Apoptosis (PARP Cleavage) caspase9->apoptosis

Protocol 3: Combination Studies with Sorafenib

This compound can reverse resistance to the standard HCC drug Sorafenib. This protocol is for evaluating their synergistic effects [4] [5] [1].

  • Synergy Assessment:
    • Dosing: Co-treat mesenchymal-type HCC cells (e.g., HLF, HLE) with a low dose of This compound (1 µM) and Sorafenib (5-10 µM) for 48-72 hours [4].
    • Efficacy Readouts:
      • Cell Viability: Measure using crystal violet or MTT assays. The combination should show significant enhancement in cell death compared to either drug alone [4].
      • Apoptosis Confirmation: Analyze by flow cytometry (sub-G1 peak) and Western blot for increased PARP cleavage [4].
  • Investigating Mechanism of Synergy:
    • Phenotype Shift: Use Western blot and immunofluorescence to observe a this compound-induced reduction in mesenchymal markers (e.g., Vimentin, CD44) and an increase in epithelial markers (e.g., E-cadherin) [4] [1].
    • Signaling Pathways: Analyze the combination's effect on inhibiting phospho-ERK (pERK) more profoundly than either agent alone [4].

Key Technical Considerations

  • Cell Line Selection: The epithelial/mesenchymal status of HCC cells significantly impacts Sorafenib sensitivity. Use mesenchymal-like lines (e.g., HLF, SNU-475) for combination therapy studies [4] [1].
  • Platelet Co-Culture: To model the tumor microenvironment, include human platelet lysate in your assays. The this compound/Sorafenib combination is particularly effective at blocking platelet-induced invasion [1].
  • Apoptosis Specificity: The PI flow cytometry method specifically detects late-stage apoptosis/necrosis. For early apoptosis, consider supplementing with Annexin V-FITC staining [6].

References

Resminostat epithelial-mesenchymal transition experimental models

Author: Smolecule Technical Support Team. Date: February 2026

Resminostat & EMT: Application Notes & Experimental Models

1. In Vitro Phenotypic Reversion in Hepatocellular Carcinoma (HCC) This protocol is designed to assess this compound's ability to reverse the mesenchymal phenotype in HCC cell lines and restore sensitivity to sorafenib-induced apoptosis [1] [2].

  • Experimental Workflow:
    • Cell Lines: Use HCC cell lines with defined epithelial (e.g., Hep3B) and mesenchymal (e.g., HLE, HLF) phenotypes [1] [2].
    • Treatment:
      • This compound: 1 - 2.5 µM for 72 hours [1] [2].
      • Sorafenib: 5 - 10 µM for 72 hours [1] [2].
      • Combination: Pre-treat with this compound (1 µM) for 72 hours, then add sorafenib (5 µM) for a further 72 hours, or treat with both drugs simultaneously [1].
    • Key Assays:
      • Viability/Cytotoxicity: Crystal violet staining to determine IC50 and combination effects [1] [2].
      • Cell Death Analysis: Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis; PARP cleavage analysis by Western blot [1].
      • Gene/Protein Expression: qRT-PCR and immunofluorescence for EMT markers (E-cadherin, Vimentin) and stemness markers (CD44) [1] [2].
      • Functional Assays: Low-density colony formation assay to assess stemness properties [1] [2].

The diagram below illustrates the experimental workflow and the key molecular and phenotypic changes induced by this compound in mesenchymal HCC cells.

G cluster_assays Application Note: Key Assays cluster_results Observed Outcomes Start Start: Mesenchymal HCC Cells (e.g., HLE, HLF) Treatment Treatment with this compound (1-2.5 µM for 72h) Start->Treatment Assays Key Assays Performed Treatment->Assays A1 Cell Viability (Crystal Violet) Assays->A1 A2 Cell Death (Flow Cytometry, PARP Cleavage) Assays->A2 A3 Gene/Protein Expression (qRT-PCR, Immunofluorescence) Assays->A3 A4 Stemness (Colony Formation) Assays->A4 Results Observed Phenotypic & Molecular Changes R1 ↓ Cell Viability ↓ Proliferation Results->R1 R2 ↑ Apoptosis ↑ SubG1 Phase Results->R2 R3 ↑ E-cadherin ↓ Vimentin, ↓ CD44 ↓ Invasion Results->R3 R4 ↓ Colony Formation ↓ Stemness Results->R4 A1->Results A2->Results A3->Results A4->Results R5 Sensitization to Sorafenib R1->R5 R2->R5

2. 3D Invasion & Metastasis Model (Chick Chorioallantoic Membrane - CAM) The CAM assay is a versatile, low-cost in vivo model for studying this compound's effects on primary tumor growth, intravasation, and metastasis, particularly in hematologic cancers like Cutaneous T-cell Lymphoma (CTCL) [3].

  • Experimental Workflow:
    • Cell Preparation: Use 1 x 10^6 CTCL cells (e.g., MyLa, SeAx) resuspended in serum-free medium [3].
    • Tumor Grafting: Implant cell suspension onto the CAM of day 9-10 chick embryos [3].
    • Drug Administration:
      • This compound: 5 µM, topical application every two days [3].
      • Ruxolitinib (JAKi): 15 µM, topical application every two days (for combination studies) [3].
    • Harvest & Analysis: On day 7 post-implantation, harvest primary tumors, chick liver, and lung [3].
    • Key Assays:
      • Tumor Burden: Measure primary tumor size and weight [3].
      • Metastasis Quantification: Extract genomic DNA from chick organs; use quantitative Alu-PCR with human-specific primers to detect and quantify disseminated human tumor cells [3].
      • Signaling Analysis: Western blot of primary tumor lysates to analyze phosphorylation status of key signaling proteins (p-STAT, p-ERK, p-AKT) [3].

3. Platelet-Mediated Invasion Blockade in HCC This protocol models the tumor microenvironment by incorporating platelet co-culture to investigate how this compound combined with sorafenib counteracts platelet-induced invasion [4].

  • Experimental Workflow:
    • Cell Culture & Co-culture: Culture HCC cells. For invasion assays, use plates with platelet-conditioned medium or direct co-culture with washed human platelets [4].
    • Treatment: Treat cells with this compound (1 µM) and Sorafenib (5 µM), both individually and in combination, for 24-48 hours [4] [1].
    • Key Assays:
      • Invasion Assay: Use Matrigel-coated Transwell inserts. Platelet co-culture should significantly increase HCC cell invasion, which the drug combination is expected to block [4].
      • Molecular Analysis: Analyze changes in the expression of CD44 and phosphorylation of ERK via Western blot or qRT-PCR to elucidate the mechanism [4].

Summary of Quantitative Data from Literature

The tables below consolidate key quantitative findings from published studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Models

Cancer Model Cell Line IC50 (this compound) Key Combination (Effect) Observed Impact on EMT/Invasion Source
HCC HLF (Mesenchymal) 2.0 µM Sorafenib (Synergistic apoptosis) ↓ Vimentin, ↑ E-cadherin, ↓ CD44, ↓ Invasion [1] [2]
HCC HLE (Mesenchymal) 3.7 µM Sorafenib (Synergistic apoptosis) ↓ Vimentin, ↑ E-cadherin, ↓ CD44, ↓ Invasion [1] [2]
HCC Hep3B (Epithelial) 5.9 µM Sorafenib (Additive effect) Organized tight junctions [1] [2]
CTCL MyLa, SeAx N/D (5 µM used in CAM) Ruxolitinib (Inhibited metastasis) Inhibition of migration > invasion in CAM model [3]

Table 2: In Vivo Efficacy of this compound in the CAM Model (CTCL)

Parameter This compound (5 µM) Ruxolitinib (15 µM) Combination Source
Primary Tumor Size Reduced Reduced Significant inhibition (p < 0.0001) [3]
Intravasation (to organs) N/D N/D Inhibited (p < 0.005 - p < 0.0001) [3]
Extravasation (to liver/lung) N/D N/D Inhibited (p < 0.0001) [3]
Migration & Invasion N/D N/D Stronger inhibition of migration (p < 0.0001) [3]
Signaling Pathways N/D N/D ↓ p-STAT, ↓ p-ERK, ↓ p-AKT in tumors [3]

Molecular Mechanisms and Signaling Pathways

This compound, an oral HDAC inhibitor targeting classes I, IIb, and IV, exerts its anti-EMT and anti-metastatic effects through several interconnected mechanisms, as shown in the pathway diagram below.

G cluster_epigenetic Epigenetic & Transcriptional Regulation cluster_phenotype Functional Phenotypic Outcomes This compound This compound (HDACi) Histones Histone Hyperacetylation This compound->Histones TFs Altered Transcription Factor Activity This compound->TFs STAT ↓ JAK-STAT (p-STAT) Histones->STAT EMT EMT Markers ↑ E-cadherin, ↓ Vimentin ↓ SNAI1, TWIST1 TFs->EMT Stemness Stemness Markers ↓ CD44 TFs->Stemness Th1Th2 Immune Polarization (CTCL) ↑ Th1, ↓ Th2/IL-31 TFs->Th1Th2 Pheno3 Increased Apoptosis STAT->Pheno3 Pheno4 Sensitization to Targeted Therapy STAT->Pheno4 ERK ↓ MEK/ERK (p-ERK) ERK->Pheno3 ERK->Pheno4 AKT ↓ PI3K/AKT (p-AKT) AKT->Pheno3 AKT->Pheno4 Pheno1 Mesenchymal-to-Epithelial Shift EMT->Pheno1 Pheno2 Reduced Invasion & Metastasis Stemness->Pheno2

Detailed Experimental Protocols

Protocol 1: this compound Sensitivity and Combination Testing with Sorafenib in HCC Cells

  • Materials:

    • HCC cell lines (e.g., Hep3B, HLE, HLF).
    • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Sorafenib: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Cell culture plates, crystal violet solution (0.5% w/v in 25% methanol), or MTT reagent.
  • Method:

    • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • Dose-Response (IC50): Treat cells with a concentration range of this compound (e.g., 0.1 µM to 10 µM) for 72 hours. Include DMSO vehicle control (e.g., 0.1% final concentration).
    • Combination Treatment: For synergy assessment, pre-treat cells with a low dose of this compound (1 µM) for 72 hours, then add Sorafenib (5 µM) for a further 72 hours. Alternatively, treat with both drugs simultaneously for 72 hours.
    • Viability Assessment:
      • Crystal Violet: Aspirate medium, fix cells with 4% PFA for 10 minutes, then stain with crystal violet for 30 minutes. Wash plates, solubilize dye with 1% SDS, and measure absorbance at 570 nm.
      • MTT: Add MTT reagent (0.5 mg/mL final) for 2-4 hours. Solubilize formed formazan crystals with DMSO and measure absorbance at 570 nm.
    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software (e.g., CompuSyn) to determine IC50 values and Combination Index (CI) to quantify synergy.

Protocol 2: Quantifying Metastasis via Alu-PCR in the CAM Assay

  • Materials:

    • Specific pathogen-free (SPF) fertilized chicken eggs.
    • Human cancer cell lines (e.g., MyLa, SeAx).
    • This compound and other drugs of interest (e.g., Ruxolitinib).
    • Genomic DNA extraction kit.
    • qPCR reagents and human-specific Alu primers (Sense: 5'-ACGCCTGTAATCCCAGGACTT-3'; Antisense: 5'-TCGCCCAGGCTGGCTGGGTGCA-3').
  • Method:

    • Egg Incubation: Incubate eggs at 37.5°C with 60-70% humidity for 9 days. On day 3, create a small window in the shell to access the CAM.
    • Tumor Implantation: On day 9, implant 1 x 10^6 cells in a small volume (20-50 µL) resuspended in serum-free medium onto the dropped CAM.
    • Drug Treatment: Topically apply drugs (e.g., 5 µM this compound) in a small volume (e.g., 20 µL) every two days. Include vehicle control groups.
    • Harvesting: On day 7 post-implantation (embryonic day 17), sacrifice the embryo. Excise the primary tumor and weigh it. Harvest chick embryo liver and lungs.
    • DNA Extraction & qPCR: Extract genomic DNA from all tissues using a commercial kit. Perform qPCR with 30 ng of DNA per reaction and the human-specific Alu primers. The number of human tumor cells in chick organs is proportional to the Alu signal, allowing for quantification of intravasation and metastasis.

References

Resminostat-Induced Thrombocytopenia: Mechanism & Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanism behind resminostat-induced thrombocytopenia?

The primary mechanism is the suppression of megakaryopoiesis—the production of platelets in the bone marrow. Evidence from studies on HDAC inhibitors like abexinostat, which shares a similar "pan-HDACi" profile with this compound, shows a dual effect on megakaryocytes (MKs), the platelet-producing cells [1].

The table below summarizes the key pathological effects:

Experimental Stage Observed Effect Proposed Molecular Mechanism
Early (Progenitor Stage) Inhibition of CFU-MK colony growth; increased apoptosis of MK progenitors [1]. Silencing of DNA repair genes (e.g., RAD51), leading to DNA double-strand breaks, stabilization of p53, and induction of pro-apoptotic pathways [1].
Late (Differentiation Stage) Drastic inhibition of proplatelet (PPT) formation, the final stage of platelet release [1]. Largely p53-independent; potentially related to dysregulation of cytoskeletal proteins critical for PPT formation [1].

This mechanism is distinct from immune-mediated destruction and is a direct, on-target effect on hematopoietic cells.

Q: How should platelet counts be monitored in a clinical trial or preclinical study?

  • Frequency: In clinical trials, close monitoring is essential. A Phase I trial of this compound involved safety evaluations, including full blood counts, on days 1, 2, 5, 8, 15, 19, 29, 33, 43, and 47 of the treatment cycle [2].
  • Baseline and Cycle Management: Obtain a baseline platelet count before initiating treatment. Monitor counts at least weekly during the first few cycles to establish the nadir pattern for your model or study population.

Management & Intervention Strategies

Q: What are the established strategies for managing HDACi-induced thrombocytopenia?

The cornerstone of management is dose modification. The following table outlines the general strategy based on platelet count, informed by common clinical practice for cytotoxic agents [3].

Platelet Count (×10⁹/L) Recommended Action
≥ 80 Continue this compound at current dose.
50 - 80 Consider dose reduction; monitor frequently.
25 - 50 Withhold this compound until platelets recover to ≥ 50; then resume at a reduced dose.
< 25 Withhold this compound and consider platelet transfusion if there is active bleeding.

Supportive Care with Thrombopoietin Receptor Agonists (TPO-RAs): Preclinical data suggests TPO-RAs may counteract HDACi-induced thrombocytopenia. One study found that thrombopoietin mimetics could rescue the thrombocytopenic effect of panobinostat in mice [1]. The following TPO-RAs, with their distinct pharmacologies, could be investigated for this application:

Drug (Type) Key Pharmacokinetic & Dosing Considerations
RhTPO (Recombinant human TPO) Injection; daily or every-other-day dosing; half-life ~40 hours [4].
Romiplostim (Fc-peptide fusion) Subcutaneous injection; weekly dosing; half-life 120-140 hours [4].
Eltrombopag (Oral, non-peptide) Requires fasting; drug interactions with polyvalent cations; metabolized by CYP1A2 and CYP2C8 [4].
Hetrombopag (Oral, non-peptide) Requires fasting; metabolized mainly by UGT enzymes [4].
Avatrombopag (Oral, non-peptide) Can be taken with food; fewer drug-diet interactions; metabolized by CYP2C9 and CYP3A4 [4].

Experimental Protocols for In-Vitro Analysis

Q: What is a standard protocol for assessing the effect of this compound on in-vitro megakaryopoiesis?

This protocol is adapted from a study on the HDACi abexinostat [1].

Methodology:

  • CD34+ Cell Isolation: Isolate human CD34+ hematopoietic progenitor cells from cord blood, mobilized peripheral blood, or bone marrow.
  • Megakaryocyte Differentiation Culture: Culture CD34+ cells in a serum-free medium (e.g., StemSpan) supplemented with 50 ng/mL of recombinant human Thrombopoietin (TPO). A typical cell density is 1-2 x 10^5 cells/mL.
  • Drug Treatment:
    • For CFU-MK assays: Add this compound at the beginning of the culture in a methylcellulose or fibrin clot-based progenitor assay.
    • For analysis of later stages: Add this compound at a later time point (e.g., day 8-10 of culture) to specifically assess its impact on proplatelet formation.
  • Endpoint Analysis:
    • CFU-MK Assay: Score the number of megakaryocyte colonies after 12-14 days of culture.
    • Flow Cytometry: Use antibodies against CD41a and CD42 to identify megakaryocytes and assess apoptosis (Annexin V/PI staining) and ploidy.
    • Proplatelet Formation Quantification: Count the number of proplatelet-forming megakaryocytes using inverted microscopy over several days (e.g., from day 10 to day 14).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the mechanism by which HDAC inhibitors like this compound induce thrombocytopenia.

G HDACi HDAC Inhibitor (this compound) DNA_damage Accumulation of DNA Double-Strand Breaks HDACi->DNA_damage  Silences DNA repair e.g., RAD51 PPT_defect Defect in Proplatelet Formation HDACi->PPT_defect  p53-independent mechanism p53_path p53 Stabilization & Activation DNA_damage->p53_path  ATM phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis p53_path->Apoptosis  ↑ BAX, p21 Thrombocytopenia Thrombocytopenia Apoptosis->Thrombocytopenia  Reduced MK progenitors PPT_defect->Thrombocytopenia  Impaired platelet release

Frequently Asked Questions (FAQs)

Q: Is thrombocytopenia the primary dose-limiting toxicity of this compound? A: In the first-in-human Phase I trial, thrombocytopenia was observed but was not the sole dose-limiting toxicity (DLT). At 800 mg, a DLT was a complex of grade 3 nausea/vomiting, grade 2 liver enzyme elevation, and grade 1 thrombocytopenia. Gastrointestinal toxicities and fatigue were also significant factors in dose reductions [2].

Q: Can the platelet count be used as a predictive biomarker for this compound efficacy? A: Interestingly, clinical data suggests a potential link. A trial of this compound combined with sorafenib in HCC showed an improved overall survival benefit in patients with a normal-to-high baseline platelet count. This indicates that platelet count could serve as a predictive biomarker for this specific combination therapy, possibly by counteracting platelet-mediated pro-tumoral effects [5].

Q: Are there any specific rescue agents recommended in a preclinical setting? A: While clinical guidelines are evolving, preclinical evidence provides a strong rationale for investigating Thrombopoietin Receptor Agonists (TPO-RAs). Studies on other HDACis have shown that TPO mimetics can rescue thrombocytopenia in mouse models [1]. Researchers can test various TPO-RAs (e.g., rhTPO, Romiplostim) in their in-vivo models to mitigate the platelet-lowering effect and maintain treatment schedules.

References

Resminostat toxicity profile adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Critical Regulatory Update

In May 2025, the EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a negative opinion for resminostat (marketed as Kinselby) for the treatment of advanced-stage mycosis fungoides and Sezary syndrome (two types of Cutaneous T-Cell Lymphoma) [1]. This is a significant recent development that researchers must consider in their work.

HDAC Inhibitor Class Toxicity Profile

This compound's toxicity profile is consistent with the broader class of HDAC inhibitors. The table below outlines common class-wide toxicities, which can inform overall safety monitoring in experiments [2].

Toxicity Category Common Adverse Events
Gastrointestinal Nausea, vomiting, diarrhea, anorexia
Constitutional Fatigue, asthenia (weakness)
Hematological Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), anemia
Laboratory Abnormalities Hypophosphatemia, hypokalemia, elevated creatinine, elevated liver enzymes (AST/ALT)

Experimental Design & Monitoring Considerations

For researchers designing experiments or clinical trials with this compound, here are key considerations based on the phase I trial design and safety data [3]:

  • Dosing Schedule: The recommended phase II dose (RP2D) established in the phase I trial was 600 mg once daily on days 1-5 every 14 days. This schedule, which includes a drug-free period, was designed to allow recovery from acute toxicities like myelosuppression and fatigue [3].
  • Dose-Limiting Toxicities (DLTs): In the trial, a DLT was defined as a combination of Grade 3 nausea/vomiting, Grade 2 liver enzyme elevation, and Grade 1 hypokalemia/thrombocytopenia. These occurred at the 800 mg dose level [3].
  • Safety Monitoring Plan: Implement rigorous monitoring, especially in the initial cycles. The phase I trial assessed safety through [3]:
    • Clinical Examinations: Physical exams, vital signs, ECOG performance status.
    • Laboratory Tests: Full blood counts, comprehensive metabolic panels (including liver enzymes, electrolytes, creatinine), and urinalysis.
    • Cardiac Monitoring: 12-lead ECGs at rest and continuous ECG monitoring, as QT/QTc prolongation is a known risk with some HDAC inhibitors [2].

Troubleshooting Common Scenarios

  • Scenario: High Incidence of Severe Nausea/Vomiting

    • Solution: Implement prophylactic anti-emetic therapy before dosing. Consider whether the dose level is appropriate, as gastrointestinal toxicities were cumulative and led to dose reductions at 800 mg [3].
  • Scenario: Patient Shows Signs of Fatigue Leading to Dose Interruption

    • Solution: This is an expected class effect. The 14-day dosing cycle with a 9-day break was specifically designed to manage cumulative fatigue. Adherence to the RP2D of 600 mg is crucial [3].
  • Scenario: Drop in Platelet Count (Thrombocytopenia)

    • Solution: Monitor blood counts regularly. This effect is often transient and typically reverses during the drug-free period of the cycle. This has been observed with other HDAC inhibitors like vorinostat and romidepsin [2].

The experimental workflow for assessing this compound's safety and mechanism in a preclinical or clinical setting can be summarized as follows:

cluster_1 Primary Endpoint cluster_2 Secondary Endpoints Start Study Population: Advanced Solid Tumors A This compound Administration Oral, Once Daily (Days 1-5) 14-Day Cycle Start->A B Safety & Tolerability Assessment A->B C Pharmacokinetic (PK) Analysis A->C D Pharmacodynamic (PD) Analysis A->D F Dose Escalation & RP2D Determination B->F C->F D->F E Efficacy Evaluation (e.g., Tumor Size) E->F

References

Resminostat hepatotoxicity liver dysfunction monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Compound Status: Resminostat

The most current information indicates that the orphan designation for This compound for the treatment of hepatocellular carcinoma was withdrawn from the EU register in April 2025 on the request of the sponsor [1]. This means it is not an approved therapy, and clinical guidance for patient monitoring is not available.

Hepatotoxicity Monitoring Framework for Research

For researchers investigating compounds with similar profiles, here is a general framework for hepatotoxicity monitoring based on contemporary in-vitro models. The following table summarizes key functional and mechanistic biomarkers [2].

Category Biomarker Significance in Hepatotoxicity Assessment
Liver Function & Injury ALT (Alanine Aminotransferase) Hepatocyte injury & necrosis marker [2]
AST (Aspartate Aminotransferase) Hepatocyte injury & necrosis marker [2]
Albumin (ALB) Indicator of liver's synthetic function [2]
Oxidative Stress ROS (Reactive Oxygen Species) Induces oxidative stress, damaging liver cells [2]
GSSG (Glutathione Disulfide) Indicates glutathione depletion & oxidative stress [2]
Catalase Antioxidant enzyme; levels change under oxidative stress [2]
Inflammation IL-1, IL-6, IL-10 Pro-inflammatory & anti-inflammatory cytokines; increased levels associated with severity of liver injury [2]
Experimental Model: A High-Fidelity Organoid Co-culture System

This protocol details a advanced in-vitro method for hepatotoxicity evaluation, which incorporates multiple liver cell types to better mimic the human liver environment [2].

  • Hepatic Organoid (HO) Culture: Culture HOs derived from human pluripotent stem cells (hPSCs) in Matrigel domes using a specialized hepatic medium containing growth factors (EGF, HGF, FGF), Oncostatin M, and supplements (A83-01, forskolin, N-acetylcysteine, etc.). Replace the medium every 3 days [2].
  • Culture of Non-parenchymal Cells:
    • Differentiate THP-1 human macrophages into macrophage-like cells by treating with 200 nM PMA (phorbol 12-myristate 13-acetate) for 72 hours, followed by a 24-hour recovery in PMA-free medium [2].
    • Maintain Hepatic Stellate Cells (HSCs) in their dedicated medium on poly-L-lysine coated dishes [2].
  • Establishing the Co-culture: Dissociate the HOs into single cells using 0.05% Trypsin-EDTA. Mix HO cells ((5 \times 10^5)), differentiated THP-1 cells ((1.5 \times 10^5)), and HSCs ((0.5 \times 10^5)). Centrifuge the mixture and resuspend in Matrigel to form domes in a 96-well U-bottom plate. After solidification, add hepatic medium [2].
  • Compound Treatment & Sampling: On the third day after seeding, treat the co-culture with the test compound. Prepare stock solutions in DMSO, ensuring the final DMSO concentration in the culture medium does not exceed 0.01%. Use a vehicle control (0.01% DMSO) as a baseline [2].
  • Data Analysis: Measure the levels of the biomarkers listed in the table above. Analyze the multi-parameter data by plotting radar graphs and calculating the relative areas of the polygons to quantitatively compare the effects of different drugs [2].

Experimental Workflow for Hepatotoxicity Assessment

This diagram illustrates the key stages of the co-culture experiment, from cell preparation to data analysis.

G A Culture Hepatic Organoids (HOs) D Establish Co-culture (HOs + Macrophages + HSCs) A->D B Differentiate THP-1 Macrophages B->D C Culture Hepatic Stellate Cells (HSCs) C->D E Treat with Test Compound D->E F Sample & Measure Biomarkers E->F G Analyze Data (Radar Plots & Area) F->G

Experimental Workflow for Hepatotoxicity Assessment

Frequently Asked Questions

  • Why use a complex co-culture model instead of simple hepatocytes? Hepatic organoids co-cultured with non-parenchymal cells (like macrophages and stellate cells) better mimic the cellular environment of the human liver. This model more accurately reflects mechanisms of toxicity involving oxidative stress and inflammation, which are critical for predicting idiosyncratic drug-induced liver injury (iDILI) that might be missed in simpler systems [2].

  • What are the key advantages of this organoid-based method? This method allows for a multi-factor analysis, moving beyond traditional markers like ALT/AST. By simultaneously evaluating oxidative stress (ROS, GSSG) and inflammation (IL-1, IL-6), it provides a more comprehensive and predictive profile of a compound's hepatotoxic potential in the early stages of drug development [2].

References

Resminostat Dosing Schedules in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Therapy Type Recommended Dose & Schedule Cycle Duration Key Supporting Evidence
Advanced Solid Tumors [1] Monotherapy 600 mg, once daily, Days 1-5 [1] 14 days Phase I FIH trial (N=19); RP2D based on PK/PD and tolerability [1]
Hepatocellular Carcinoma (HCC) [2] Combination with Sorafenib 400 mg, once daily, Days 1-5 [2] 14 days Phase I/II Asian trial; 600 mg led to higher toxicity (G3-4 thrombocytopenia) [2]
Biliary Tract Cancer (BTC) [3] Combination with S-1 Specific dose not detailed in results; a "well-tolerated regimen" was identified [3] Information not in results Phase I study in Japan; combination showed promising efficacy in BTC [3]
Cutaneous T-Cell Lymphoma (CTCL) [4] Maintenance Monotherapy Dose not publicly specified; trial successfully completed [4] Information not in results Pivotal RESMAIN study (N=201); met primary endpoint (PFS) [5]

Experimental Protocols & Key Considerations

For researchers designing experiments with resminostat, here are the methodologies and critical findings from the foundational trials.

Dosing Rationale from the Phase I First-in-Human Trial

The Days 1-5, every 14 days schedule was selected based on preclinical data and experience with other HDAC inhibitors. The goal was to implement a drug-free period to allow recovery from acute toxicities like myelosuppression and to limit cumulative toxicities like fatigue [1].

  • Pharmacokinetics (PK): The study found a dose-proportional PK profile with low inter-patient variability [1].
  • Pharmacodynamics (PD): Inhibition of HDAC enzyme activity was dose-dependent and reached 100% at doses ≥400 mg. This strong on-target effect supported the recommendation of the 600 mg dose for phase II studies [1].
  • Dose-Limiting Toxicities (DLTs): While the Maximum Tolerated Dose (MTD) was not formally reached, cumulative gastrointestinal toxicities and fatigue at the 800 mg dose level led to dose reductions, confirming 600 mg as the better-tolerated monotherapy dose [1].
Protocol for Combination Therapy Dose Determination (HCC Study)

The protocol for determining the this compound dose in combination with sorafenib (400 mg twice daily) involved a standard Phase I dose escalation [2]:

  • Dose Levels: this compound was tested at 400 mg/day (DL1) and 600 mg/day (DL2), administered on Days 1-5 every 14 days.
  • DLT Evaluation: A Dose-Limiting Toxicity (DLT) of grade 4 thrombocytopenia was observed at DL2 (600 mg).
  • Recommended Dose: DL1 (400 mg) was chosen as the recommended dose for the Phase II part of the study due to higher incidences of G3-4 toxicities at the 600 mg dose level [2].

Troubleshooting Common Dosing Issues

The following visual outlines the dose optimization logic and management of common adverse events based on clinical trial experiences.

dosing_workflow start This compound Dosing mono Monotherapy for Solid Tumors start->mono combo Combination Therapy (e.g., with Sorafenib) start->combo dose_mono Dose: 600 mg OD Days 1-5 / 14-day cycle mono->dose_mono dose_combo Dose: 400 mg OD Days 1-5 / 14-day cycle combo->dose_combo ae Common Adverse Events (Requiring Monitoring) dose_mono->ae dose_combo->ae gi • Nausea/Vomiting • Diarrhea ae->gi hema • Thrombocytopenia ae->hema fatigue • Fatigue ae->fatigue liver • Liver Enzyme Elevation ae->liver

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose (MTD) of this compound? A1: The foundational Phase I trial in solid tumors did not reach a formal MTD, as patients were safely dosed up to 800 mg. However, cumulative toxicities at 800 mg led to the Recommended Phase II Dose (RP2D) of 600 mg for monotherapy [1].

Q2: How is the dose adjusted when this compound is used in combination therapy? A2: The dose typically needs to be reduced in combination regimens. For example, when combined with sorafenib in HCC, the recommended this compound dose was 400 mg, lower than the 600 mg monotherapy dose, to manage overlapping toxicities like thrombocytopenia [2].

Q3: Has the optimal dosing schedule been validated in late-stage trials? A3: Yes. The Days 1-5, every 14 days schedule was successfully used in the pivotal RESMAIN study for CTCL, which met its primary endpoint, confirming the viability of this schedule for long-term maintenance therapy [4] [5].

References

Resminostat combination therapy synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Resminostat Combination Therapy Experimental Guide

The table below summarizes key experimental data from recent studies on this compound combinations.

Combination Partner Cancer Model Key Synergistic Effects Reported Doses (In Vitro) Primary Experimental Readouts
Sorafenib (Multikinase inhibitor) [1] Hepatocellular Carcinoma (HCC) Counters platelet-mediated pro-tumoral effects; blocks platelet-induced invasion; reduces p-ERK [1] This compound: ~5 µM [1] Invasion assays, Western Blot (p-ERK, CD44), Cell proliferation/viability assays
Ruxolitinib (JAK inhibitor) [2] [3] Cutaneous T-Cell Lymphoma (CTCL) Inhibits primary tumor growth, intravasation/extravasation; reduces p-STAT, p-ERK, p-AKT [2] [3] This compound: 5 µM; Ruxolitinib: 15 µM [2] [3] Chick CAM metastasis assay, Alu-PCR, Western Blot (p-STAT, p-ERK, p-AKT), Apoptosis/Cell viability assays
CD47 Blockade (Innate immune checkpoint) [4] Glioblastoma (GBM) Enhances phagocytosis by tumor-associated macrophages (TAMs); suppresses tumor growth in vivo [4] Specific doses not provided in preview Phagocytosis assays with fluorescently labeled tumor cells, In vivo tumor growth monitoring (e.g., luciferase flux)

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the research, which you can adapt for your work.

Protocol 1: Phagocytosis Assay for Immune Checkpoint Synergy

This protocol is based on research investigating this compound's synergy with CD47 blockade in glioblastoma models [4].

  • Objective: To quantify the enhancement of macrophage phagocytosis of tumor cells upon treatment with this compound and an anti-CD47 antibody.
  • Workflow:

A Isolate TAMs from patient-derived GBM samples B Pre-treat TAMs with: - Vehicle Control - this compound - αCD47 Antibody - Combination A->B C Add GFP-labeled GBM cells B->C D Co-culture for 2-24 hours C->D E Wash to remove non-phagocytosed cells D->E F Analyze via Flow Cytometry or Imaging E->F G Quantify %GFP+ Macrophages (Phagocytic Index) F->G

  • Key Reagents & Controls:
    • Cells: Primary tumor-associated macrophages (TAMs) or microglia; GFP-expressing glioblastoma cells [4].
    • Treatments: this compound, CD47-blocking antibody (e.g., 5F9) [4].
    • Controls: Include vehicle (e.g., DMSO) and isotype control antibody groups.
  • Troubleshooting Tip: If the background signal is high, optimize the co-culture time and the number of washes after co-culture. Using pH-sensitive fluorescent tags (pHrodo) on target cells can help distinguish internalized from surface-bound cells.
Protocol 2: Chick Chorioallantoic Membrane (CAM) Metastasis Assay

This protocol is used to validate anti-tumor and anti-metastatic effects in vivo, as demonstrated in CTCL studies [2] [3].

  • Objective: To monitor the effect of drug combinations on primary tumor growth, intravasation, and metastasis in the CAM model.
  • Workflow:

A Implant tumor cells (e.g., MyLa, SeAx) on CAM at E9 B Topical drug administration (every 48 hours) A->B C Harvest tumors & organs (liver, lung) at E17 B->C D Extract genomic DNA from tissues C->D E Quantify metastasis via qPCR for human Alu sequences D->E F Analyze primary tumor size and cell proliferation/apoptosis E->F

  • Key Reagents & Controls:
    • Model: Fertilized chicken eggs [2] [3].
    • Cells: Human cancer cell lines (e.g., MyLa, SeAx for CTCL) [2] [3].
    • Drug Administration: Drugs are typically administered topically directly onto the tumor on the CAM every two days [2] [3].
    • Metastasis Quantification: Use qPCR with primers specific to human Alu repeat sequences to detect and quantify human tumor cells in chick organs [3].
  • Troubleshooting Tip: The CAM is a fragile structure; be careful during windowing and handling to avoid bleeding or tearing. Ensure all equipment is sterile to prevent infection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for this compound's synergy with Sorafenib in HCC? A1: The synergy appears to counteract platelet-mediated pro-tumoral effects. While sorafenib's efficacy can be antagonized by platelet-derived factors, this compound's action is independent of platelets. The combination effectively blocks platelet-induced HCC cell invasion by reducing the expression of pro-invasive markers like CD44 and deregulating EMT genes, alongside reducing phosphorylated ERK (p-ERK) levels [1].

Q2: Are there any clinical trial results for these combinations? A2: A Phase I/II study (NCT02400788) of this compound plus Sorafenib as a first-line therapy for advanced hepatocellular carcinoma (HCC) in East Asian patients did not show a significant efficacy advantage over sorafenib monotherapy in the overall population [5]. However, a subsequent mechanistic study suggested a potential survival benefit in a subgroup of patients with a normal-to-high baseline platelet count [1], highlighting the importance of patient stratification biomarkers.

Q3: My in vitro results are promising, but how can I quickly test the in vivo efficacy of a new this compound combination? A3: The Chick Embryo Chorioallantoic Membrane (CAM) model is a rapid, low-cost, and powerful preclinical in vivo model. It is naturally immunodeficient until late development, allowing for human tumor xenografting. You can monitor primary tumor growth, cell intravasation into blood vessels, and metastasis to distant organs like the liver and lung within 7-10 days [2] [3].

References

Candidate Biomarkers for Resminostat Stratification

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Type / Context Potential Predictive Value Supporting Evidence
ZFP64 Gene Expression [1] Molecular / HCC (second-line) Higher baseline expression correlated with longer Overall Survival (OS) on resminostat + sorafenib. [1] Phase I/II SHELTER study (Post-sorafenib HCC) [1]
Platelet Count [2] Clinical / HCC (first-line) Normal-to-high platelet count may predict better response to this compound + sorafenib combination. [2] Phase I/II study in East Asian patients (First-line HCC); Preclinical models [2]
HBV Status [3] Etiological / HCC Suggested subgroup with potential favorable results, requires further validation. [3] Phase I/II study in East Asian patients (First-line HCC) [3]
Mesenchymal Phenotype [3] Cellular / Preclinical HCC This compound may reverse mesenchymal traits, sensitizing tumors to sorafenib; not yet a clinical biomarker. [3] In vitro studies on HCC cell lines [3]

To help visualize the process of identifying and validating these biomarkers, the following diagram outlines the general workflow derived from the studies.

biomarker_workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Research A1 In Vitro Studies (e.g., HCC Cell Lines) A2 Identify Mechanism (e.g., EMT Reversal) A1->A2 A3 Propose Candidate Biomarker (e.g., Mesenchymal Phenotype) A2->A3 C1 Prospective Validation in New Trials A3->C1  Proposes B1 Clinical Trials (e.g., SHELTER, SAPHIRE) B2 Analyze Patient Data & Exploratory Biomarkers B1->B2 B3 Identify Correlations (e.g., ZFP64, Platelets) B2->B3 B3->C1  Identifies C2 Established Stratification Biomarker C1->C2

Experimental Protocols for Key Findings

For researchers looking to explore these biomarkers further, here are summaries of the key experimental methodologies from the cited studies.

Investigating ZFP64 as a Predictive Biomarker

The correlation between ZFP64 gene expression and patient survival was identified through an exploratory biomarker program within the SHELTER study [1].

  • Patient Population: Patients with advanced HCC who had progressed on prior sorafenib therapy. [1]
  • Treatment: Patients received this compound alone or in combination with sorafenib. [1]
  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) were collected from patients. [1]
  • Gene Expression Analysis: RNA was extracted from PBMCs. The expression levels of ZFP64 and other targets were analyzed using quantitative methods (e.g., RT-PCR). [1]
  • Data Correlation: Gene expression data from baseline samples were statistically correlated with clinical outcomes, particularly Overall Survival (OS). Patients with higher baseline ZFP64 expression showed a longer OS in the combination therapy group. [1]
Analyzing the Role of Platelets in Drug Response

The finding that platelet count may predict response to the this compound/sorafenib combination emerged from a phase I/II clinical trial and was investigated in preclinical models [2].

  • Clinical Observation: A clinical trial of first-line this compound plus sorafenib in East Asian HCC patients indicated a positive impact specifically in patients with a normal-to-high platelet count at baseline. [2]
  • Preclinical Validation (In Vitro):
    • Cell Culture: HCC cell lines with varying epithelial/mesenchymal phenotypes were used. [2] [3]
    • Platelet Lysate Treatment: Human platelet lysate (PL) was used as a surrogate for platelet-derived factors in the tumor microenvironment. [2]
    • Invasion & Proliferation Assays: The invasive capability and proliferation of HCC cells were measured with and without drug treatment (this compound, sorafenib, or combination) in the presence of platelet lysate. The this compound/sorafenib combination effectively blocked platelet-induced HCC cell invasion. [2]
    • Molecular Analysis: Western blotting and RT-PCR were used to show that the drug combination reduced platelet-induced CD44 expression and phosphorylated ERK levels. [2]

Frequently Asked Questions (FAQs)

Q1: Are there any validated companion diagnostics for this compound? As of the latest published data, no companion diagnostic test for this compound has been officially validated or approved by regulatory bodies. The biomarkers discussed here are considered exploratory and require further confirmation. [1] [4]

Q2: What is the most promising biomarker for this compound in HCC? Based on available evidence, ZFP64 expression shows the most direct correlation with survival outcomes in a clinical trial setting for second-line HCC treatment. [1] The platelet count is another strong, easily measurable clinical candidate for the first-line combination therapy. [2]

Q3: Is this compound still in development? Yes. While development in HCC has not progressed to late-stage trials recently, a pivotal Phase II study (RESMAIN) for this compound as a maintenance therapy in advanced-stage cutaneous T-cell lymphoma (CTCL) has completed enrollment, with topline results expected in early 2023. [4] This study includes a comprehensive biomarker program which may yield new stratification insights.

Q4: Where can I find the original clinical trial data? The key clinical studies are published in peer-reviewed journals:

  • SHELTER study (HCC, second-line): Journal of Hepatology (2016) [1].
  • SAPHIRE study (Hodgkin Lymphoma): Leukemia & Lymphoma (2019) [5].
  • First-line combo in Asian HCC patients: Investigational New Drugs (2018) [6].

References

ZFP64 as a Predictive Biomarker for Resminostat

Author: Smolecule Technical Support Team. Date: February 2026

The identification of ZFP64 as a biomarker comes from clinical trials investigating resminostat in advanced hepatocellular carcinoma (HCC) and Hodgkin’s Lymphoma [1]. The key finding is that the baseline expression level of ZFP64 in a patient's blood prior to treatment correlates with their overall survival outcome [1].

The table below summarizes the core evidence:

Biomarker Correlation with Treatment Patient Population Predictive Value Validation Status
ZFP64 (Zinc Finger Protein 64) Expression level prior to treatment correlates with overall survival [1]. Patients with advanced liver cancer and Hodgkin’s Lymphoma treated with this compound [1]. Prognostic and putative predictive factor for overall survival [2]. Requires further validation in ongoing and future clinical studies [1].

This compound's Mechanism of Action & Synergy with Sorafenib

This compound is an oral histone deacetylase (HDAC) inhibitor that targets classes I, IIb, and IV HDACs [2]. Its mechanism for sensitizing cancer cells to sorafenib involves reversing epithelial-mesenchymal transition (EMT):

  • Targeting Mesenchymal Cells: this compound exhibits a collaborative effect with sorafenib specifically in mesenchymal-type HCC cells, which are otherwise insensitive to sorafenib-induced apoptosis [2] [3].
  • Reversing EMT: Treatment with this compound decreases the expression of mesenchymal-related genes (e.g., vimentin) and increases the expression of epithelial-related genes (e.g., E-cadherin) [2]. It also leads to more organized tight junctions and reduced invasive growth [2].
  • Reducing Stemness: this compound downregulates the stemness-related marker CD44, coinciding with a reduced capacity of cancer cells to form colonies [2].

This shift from a mesenchymal, invasive, and stem-like state toward a more epithelial phenotype is a proposed key mechanism by which this compound overcomes sorafenib resistance [2]. The following diagram illustrates this proposed mechanism and the biomarker's role.

G PreTreatment Pre-Treatment Tumor Cell Mesenchymal Mesenchymal Phenotype -Low E-cadherin -High Vimentin -High CD44 PreTreatment->Mesenchymal Epithelial Epithelial Phenotype -High E-cadherin -Low Vimentin -Low CD44 Mesenchymal->Epithelial Reverses EMT Sensitized Sensitized to Sorafenib Epithelial->Sensitized Biomarker High ZFP64 Expression (Predicts Better Survival) Biomarker->PreTreatment This compound This compound Treatment

Guidance for Researchers

For scientists designing experiments around these findings, here are key technical considerations and potential troubleshooting points.

Aspect Technical Consideration & Potential Challenge Suggested Guidance
Cell Model Selection The collaborative effect of this compound+sorafenib is strongest in mesenchymal-type HCC cells (e.g., HLE, HLF) [2]. Characterize your cell models for EMT/stemness markers (VIM, CDH1, CD44) [2] [3]. Use mesenchymal models to study combination efficacy.
Experimental Readouts Confirming the proposed mechanism requires multiple complementary assays. Combine viability/death assays (crystal violet, PI staining, PARP cleavage) [2] with migration/invasion assays and qPCR/immunofluorescence for EMT markers [2] [3].
Biomarker Analysis The predictive value of ZFP64 is not yet fully validated [1]. Measuring ZFP64 expression in patient blood samples is part of an exploratory clinical framework [4]. In-house validation is crucial for internal programs.

Key Takeaways for Your Technical Support Center

  • ZFP64 is a promising but investigational biomarker. Its primary supported use is currently in stratifying patients in clinical trials, not yet in routine diagnostics [1].
  • This compound's value lies in combination therapy. The preclinical data strongly supports its use to reverse EMT and overcome sorafenib resistance in HCC [2].
  • Model selection is critical. Researchers should verify the mesenchymal phenotype of their in vitro models to reliably observe the synergistic effect with sorafenib [2].

References

Platelet Monitoring & Dose Adjustment Guidelines for Lenalidomide

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the dose adjustment strategies for lenalidomide based on platelet counts, categorized by disease indication.

Table 1: Dose Adjustments for Multiple Myeloma (MM) [1] [2]

When to Interrupt Dosing Monitoring During Interruption When to Restart Dosing Dose Upon Restart
Platelets fall below 30,000/mcL Weekly CBC Platelets return to ≥30,000/mcL Resume at the next lower dose. Do not dose below 2.5 mg daily. [1]

Table 2: Dose Adjustments for Myelodysplastic Syndromes (MDS) [1] [2]

Scenario When to Interrupt Dosing When to Restart Dosing Dose Upon Restart
Within first 4 weeks of treatment (at 10 mg/day)
• If baseline ≥100,000/mcL Platelets <50,000/mcL Platelets ≥50,000/mcL 5 mg daily
• If baseline <100,000/mcL Platelets fall to 50% of baseline Platelets ≥50,000/mcL (if baseline ≥60,000/mcL) OR ≥30,000/mcL (if baseline <60,000/mcL) 5 mg daily
After 4 weeks of treatment
• At 10 mg/day Platelets <30,000/mcL (or <50,000/mcL with transfusions) Platelets ≥30,000/mcL 5 mg daily
• At 5 mg/day Platelets <30,000/mcL (or <50,000/mcL with transfusions) Platelets ≥30,000/mcL 2.5 mg daily

Workflow for Managing Thrombocytopenia

The logic for managing drug-induced thrombocytopenia in clinical practice generally follows a consistent cycle of monitoring, interruption, and dose modification, as illustrated below.

Key Considerations for Clinical Protocol Design

Based on the lenalidomide model and general principles, here are key elements to consider when designing a monitoring protocol for an investigational drug like resminostat:

  • Establish Clear Thresholds: Define specific platelet count levels that trigger action, such as dose interruption. These thresholds can vary based on the patient's baseline counts and the specific combination of drugs used [1] [2].
  • Define a Dose Reduction Schedule: Pre-specify a stepwise dose reduction schedule (e.g., 20 mg → 15 mg → 10 mg → 5 mg) to manage toxicity while attempting to continue therapy [1] [3].
  • Mandate Proactive Monitoring: Implement a schedule for frequent blood count monitoring, especially during the initial cycles of therapy and after any dose adjustment [1] [4].
  • Plan for Supportive Care: Have guidelines for platelet transfusions in cases of severe, symptomatic thrombocytopenia [1].

References

Resminostat & Sorafenib Combination Therapy: Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core clinical evidence for using resminostat with sorafenib as a second-line therapy in advanced HCC, based on the pivotal SHELTER study [1] [2].

Aspect Clinical Trial Data (SHELTER Study)
Study Objective Investigate safety, pharmacokinetics (PK), and efficacy of this compound + sorafenib in advanced HCC patients with radiologically confirmed progression on first-line sorafenib [1] [2].
Trial Design Exploratory, multi-center, open-label, non-randomized phase I/II study [1].
Patient Groups Combination group (n=38): this compound (200-600mg daily) + Sorafenib (400-800mg daily). Monotherapy group (n=19): this compound (600mg daily) [1].
Primary Endpoint (6 cycles/12 wks) Progression-Free Survival (PFS) rate: 62.5% for combination vs. 12.5% for this compound monotherapy [1].

| Key Efficacy Results | - Median Time to Progression (TTP): 6.5 months (combination) vs. 1.8 months (monotherapy)

  • Median Overall Survival (OS): 8.0 months (combination) vs. 4.1 months (monotherapy) [1]. | | Common Adverse Events | Gastrointestinal disorders, thrombocytopenia, and fatigue [1]. | | Pharmacokinetics (PK) | Sorafenib and Child-Pugh score did not alter the typical PK profile or histone deacetylase (HDAC) inhibitory activity of this compound in vivo [1]. | | Potential Biomarker | Baseline expression of Zinc finger protein 64 (ZFP64) in blood cells correlated with overall survival, suggesting a potential predictive role [1]. |

Frequently Asked Questions & Troubleshooting

Here are answers to specific technical and experimental questions you might encounter.

Q1: What is the proposed mechanism by which this compound overcomes sorafenib resistance? A: The mechanism is believed to be epigenetic modulation. Resistance to sorafenib is often mediated by epigenetic changes, such as histone deacetylation, which can make tumor cells tolerant to the drug [2]. This compound, as a potent inhibitor of HDAC1, HDAC3, and HDAC6, reverses these chromatin modifications [3] [2]. This is thought to re-sensitize hepatoma cells to sorafenib, thereby restoring the drug's anti-tumor activity and overcoming acquired resistance [2].

Q2: In our in vitro experiments, how can we model this therapeutic combination? A: While the search results do not provide a specific protocol for co-treatment in vitro, they offer insights into establishing resistance models and the molecular targets of this compound.

  • Sorafenib Resistance Models: You can establish sorafenib-resistant HCC cell lines (e.g., Huh7, Hep3B) by long-term exposure to increasing concentrations of sorafenib, starting from sub-IC50 levels (e.g., 0.5-1 µM) and gradually escalating to higher doses (e.g., 10 µM) over several months [4].
  • This compound Application: this compound is a potent HDAC inhibitor. In other cancer models, it has been used in the low micromolar range (e.g., 0.775 to 5 µM) to inhibit cell growth, induce histone acetylation, and promote apoptosis [3]. You can treat both parental and sorafenib-resistant cells with this compound alone and in combination with sorafenib to assess synergy.
  • Key Readouts: Monitor classic markers of efficacy such as cell viability (MTT assay), apoptosis (e.g., caspase activation), and cell invasion (Transwell assay). Crucially, also measure biomarkers of HDAC inhibition, such as increased histone H4 acetylation, to confirm target engagement [1] [3].

Q3: The SHELTER study showed promising results, but are there any specific patient selection considerations? A: The study identified a potential biomarker that may guide patient selection. High baseline expression of ZFP64 in blood cells was correlated with better overall survival in patients treated with this compound [1]. This suggests ZFP64 could serve as a predictive biomarker, though this finding requires validation in larger, prospective trials. For your preclinical work, investigating ZFP64 expression in your cell line models may provide mechanistic insights.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for the this compound and sorafenib combination therapy, based on the clinical and preclinical evidence.

G Start Sorafenib Resistance in HCC EpigeneticChange Epigenetic Changes (Histone Deacetylation) Start->EpigeneticChange Resistance Tumor Cell Survival and Proliferation EpigeneticChange->Resistance Outcome Re-sensitization to Sorafenib Enhanced Anti-Tumor Effect Resistance->Outcome Overcomes HDACi This compound Treatment (HDAC Inhibitor) Mechanism Restores Histone Acetylation Reverses Epigenetic Silencing HDACi->Mechanism Inhibits Mechanism->Outcome Leads to

References

Resminostat vs other HDAC inhibitors entinostat panobinostat

Author: Smolecule Technical Support Team. Date: February 2026

HDAC Inhibitor Classifications and Basic Profiles

HDAC inhibitors are categorized based on their selectivity. Panobinostat is a pan-HDAC inhibitor, meaning it targets a broad range of HDAC classes, while Entinostat is a class-I selective inhibitor, primarily targeting HDAC1 and HDAC3 [1] [2].

The table below summarizes the basic profiles of these two inhibitors:

Feature Entinostat Panobinostat
Primary Classification Class I selective (HDAC1, HDAC3) [2] Pan-HDAC inhibitor [1]
Chemical Compound Benzamide [2] Hydroxamic acid [3]
Research Context Solid tumors, osteosarcoma, breast cancer, male contraceptive drug candidate [2] Hematological malignancies, solid tumors, latent HIV infection [1] [3]

Comparative Potency and Experimental Data

While direct comparisons with Resminostat are unavailable, the search results provide insights into the relative potency of Panobinostat and Entinostat from studies in other fields.

  • Comparative Potency in HIV Latency Models: A study comparing HDAC inhibitors for reactivating latent HIV found a clear potency hierarchy: Panobinostat > Givinostat ≈ Belinostat > Vorinostat > Valproic acid [3]. Panobinostat was significantly more potent, inducing viral production at concentrations in the low nanomolar range (EC₅₀ ~12-16 nM), which is well within its clinical therapeutic range [3]. This suggests that Panobinostat is a very potent pan-HDAC inhibitor.
  • Lack of Efficacy in Stroke Recovery Model: In a pre-clinical stroke recovery study that directly compared both drugs, neither Entinostat nor Panobinostat, when combined with physical exercise, substantially improved motor recovery in mice after a stroke [4]. This indicates that efficacy can be highly context-dependent.

Common Experimental Models for HDAC Inhibitor Evaluation

Researchers use a variety of models to evaluate the efficacy and mechanisms of HDAC inhibitors. The following diagram illustrates common workflows for in vitro and in vivo testing.

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models Start HDAC Inhibitor Screening InVivo In Vivo Evaluation Start->InVivo InVitro InVitro Start->InVitro In In Vitro Vitro Evaluation Evaluation , color= , color= A 3D Cell Culture (Sarcospheres) Mimics in vivo tumor microenvironment Output1 Output1 A->Output1 Measures: - Cell Viability (ED₅₀) - Cell Death - Combination with SOC chemo B Latently Infected Cell Lines (e.g., ACH2, U1 for HIV studies) Output2 Output2 B->Output2 Measures: - Viral Production (e.g., p24) - EC₅₀ Calculation C Primary Patient-Derived Cells Assesses patient-specific response Output3 Output3 C->Output3 Identifies sensitive vs. resistant patient samples D Patient-Derived Xenograft (PDX) Models Tests efficacy in human tumors in mice InVivo->D E Rodent Disease Models (e.g., Photothrombotic Stroke) InVivo->E Output4 Output4 D->Output4 Measures: - Tumor Growth - Overall Survival Output5 Output5 E->Output5 Measures: - Functional Recovery - Infarct Volume - Biomarker Changes InVitro->A InVitro->B InVitro->C

The experimental protocols from the search results highlight several key methodologies:

  • 3D Sarcosphere Screening: This was used to identify Romidepsin for osteosarcoma. The protocol involves generating uniform 3D spheroids from highly metastatic human osteosarcoma cell lines (e.g., 143B, MG63.3, LM7) in ultra-low attachment plates. Drug screens are performed with and without standard chemotherapy (MAP), and efficacy is determined by measuring a significant reduction in sarcosphere viability at clinically achievable drug concentrations [5].
  • Latent Cell Line Reactivation: Used in HIV research, this protocol treats latently infected cell lines (e.g., U1, ACH2) with HDAC inhibitors. Viral production is quantified by measuring p24 antigen levels in the supernatant via ELISA. The half-maximal effective concentration (EC₅₀) is then calculated and normalized to a positive control [3].
  • In Vivo Stroke Recovery Model: This model involves inducing photothrombotic stroke in mice. HDAC inhibitors are administered intraperitoneally every other day, starting on post-stroke day 5. The primary outcome is motor recovery, assessed using standardized behavioral tests like the grid-walking and cylinder tests [4].

References

Resminostat overall survival time to progression data

Author: Smolecule Technical Support Team. Date: February 2026

Resminostat Efficacy Data from the RESMAIN Trial

The following table summarizes the key efficacy endpoints for this compound as maintenance treatment in patients with advanced-stage Cutaneous T-Cell Lymphoma (CTCL), as reported from the phase 2 RESMAIN study [1] [2].

Efficacy Endpoint This compound (Kinselby) Placebo Result
Progression-Free Survival (PFS) 8.3 months (median) 4.2 months (median) 97.6% statistically significant improvement [1] [2]
Time to Next Treatment (TTNT) 8.8 months (median) 4.2 months (median) More than doubled [1]
Total PFS* 24.3 months (median) 14.9 months (median) Clinically meaningful improvement [1]

*Total PFS was measured from the start of the last prior therapy to disease progression.

RESMAIN Trial Experimental Protocol

The data above was generated under the following experimental conditions, which are crucial for researchers to contextualize the results [1] [3]:

  • Study Design: The RESMAIN study was a multi-center, double-blind, randomized, placebo-controlled pivotal trial, conducted across over 50 clinical centers in 11 European countries and Japan.
  • Patient Population: The study included 201 adult patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy.
  • Intervention: Patients were randomized 1:1 to receive either oral this compound or a placebo as maintenance treatment.
  • Primary Endpoint: The primary goal was to determine whether maintenance treatment with this compound prolongs progression-free survival (PFS).
  • Key Secondary Endpoints: These included prolonging the time to symptom worsening (specifically itching) and the time to next treatment (TTNT).
  • Crossover Design: Patients who experienced disease progression while on the placebo arm were offered this compound in an open-label treatment arm.

Mechanism of Action and Signaling Pathway

This compound (Kinselby) is an orally administered histone deacetylase (HDAC) inhibitor. It specifically targets class I, IIb, and IV HDAC enzymes [1]. The diagram below illustrates its proposed mechanism of action in cancer therapy.

G This compound This compound HDAC_Inhibition Inhibits Class I, IIb, IV HDAC enzymes This compound->HDAC_Inhibition Biological_Effects HDAC_Inhibition->Biological_Effects Effect1 Inhibition of tumor growth and proliferation Biological_Effects->Effect1 Effect2 Induction of tumor regression Biological_Effects->Effect2 Effect3 Strengthened immune response against cancer Biological_Effects->Effect3

Fig. 1: Proposed anti-cancer mechanisms of the HDAC inhibitor this compound. By inhibiting histone deacetylases, this compound alters gene expression, leading to multiple anti-tumor effects. [1]

Summary for Researchers

  • Current Status: The Marketing Authorisation Application (MAA) for this compound is under review by the European Medicines Agency (EMA). Approval is expected around mid-2025 [1].
  • Regulatory Designations: this compound has received Orphan Drug Designation from the EMA (2023), the US FDA (2023), and SwissMedic (2024), underscoring its potential for a condition with high unmet medical need [1] [4].
  • Data Limitations: The provided data is based on a press release from the company [1]. The full, peer-reviewed publication of the trial results would be necessary for an in-depth and critical analysis. The search results do not contain head-to-head data comparing this compound with other HDAC inhibitors like vorinostat or romidepsin.

References

Resminostat comparison placebo maintenance therapy CTCL

Author: Smolecule Technical Support Team. Date: February 2026

Resminostat vs. Placebo: Efficacy & Safety at a Glance

Efficacy Measure This compound (Kinselby) Placebo Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS) 8.3 months [1] [2] 4.2 months [1] [2] HR: 0.623 (95% CI: 0.424, 0.916); p=0.015 [2]
Median Time to Next Treatment (TTNT) 8.8 months [1] [2] 4.2 months [1] [2] HR: 0.594 (95% CI: 0.424, 0.916); p=0.002 [2]
Median "Total" PFS 24.3 months [1] [2] 14.9 months [1] [2] Information not provided in search results
Safety and Trial Details Summary
Safety Profile Side effects were mainly mild to moderate, manageable, and reversible [2].
Mechanism of Action Oral class I, IIb, and IV histone deacetylase (HDAC) inhibitor [1] [2].
Trial Design Randomized, double-blind, placebo-controlled, multi-national phase III trial (RESMAIN) [2] [3].
Patient Population 201 patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy [1] [2].
Current Status Marketing Authorization applications were planned for the EU, Switzerland, and UK in Q1 2024 [1] [2].

Experimental Protocol & Context

For researchers, the methodology and context of the RESMAIN trial are critical for interpretation.

  • Core Study Design: The RESMAIN study was one of the largest prospective clinical trials in advanced CTCL [2]. It was a multi-center, double-blind, randomized, placebo-controlled study conducted across over 50 clinical centers in 11 European countries and Japan [2] [3]. Patients who achieved disease control with a prior systemic therapy were randomized 1:1 to receive either this compound or a placebo as maintenance treatment [2] [3]. The trial included an open-label arm where patients who progressed on placebo were offered this compound [1] [2].

  • Unmet Need and Concept of Maintenance: CTCL is generally an incurable disease, and a key therapeutic challenge is that responses to available treatments are often short-lived [4] [2] [3]. The maintenance therapy approach aims to prolong disease stability after successful initial (induction) therapy [4] [2] [3]. Before the RESMAIN trial, this was a "neglected topic" in CTCL with limited high-level evidence supporting the strategy [4].

The following diagram illustrates the signaling pathway targeted by this compound and the core design of the RESMAIN clinical trial:

G cluster_pathway This compound Mechanism (HDAC Inhibition) cluster_trial RESMAIN Trial Design HDAC Histone Deacetylase (HDAC) Histones Histone Acetylation HDAC->Histones Leads to increased This compound This compound (HDACi) This compound->HDAC Inhibits GeneExp Altered Gene Expression Histones->GeneExp Outcomes Anti-tumor Effects: • Inhibits proliferation • Induces apoptosis GeneExp->Outcomes Population Patients with Advanced CTCL (Disease controlled by prior therapy) Randomize Randomization 1:1 Population->Randomize ArmA This compound Arm (Oral Maintenance) Randomize->ArmA ArmB Placebo Arm Randomize->ArmB Endpoint Primary Endpoint: Progression-Free Survival (PFS) ArmA->Endpoint ArmB->Endpoint Crossover Optional Crossover: Placebo → this compound upon progression ArmB->Crossover

Interpretation of Key Metrics

The significant improvement in Time to Next Treatment (TTNT) is a critical outcome from a clinical utility perspective. It indicates that this compound not only delayed radiological or clinical progression but also meaningfully postponed the need for clinicians to switch to a new, often more aggressive, therapy [1] [2].

The "Total" PFS metric, measured from the start of the last prior therapy, suggests that the sequential approach of induction therapy followed by this compound maintenance provides patients with a substantially longer period of disease control (24.3 months) compared to induction therapy alone (14.9 months) [1] [2].

References

Resminostat Clinical Trial Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Identifier Patient Population & Therapy Line Treatment Arms Key Efficacy Results Key Safety Findings

| SHELTER Study [1] | Advanced HCC with progression on 1st-line Sorafenib (Second-line) | 1. Resminostat + Sorafenib (n=38) 2. This compound monotherapy (n=19) | This compound + Sorafenib: • 12-week PFS rate: 62.5% • Median TTP: 6.5 months • Median OS: 8.0 months

This compound monotherapy: • 12-week PFS rate: 12.5% • Median TTP: 1.8 months • Median OS: 4.1 months [1] | Most common AEs: Gastrointestinal disorders, thrombocytopenia, and fatigue. The combination was considered safe [1]. | | NCT02400788 [2] [3] | Advanced HCC, no prior systemic therapy (First-line) in East Asian patients | 1. This compound + Sorafenib (n=85) 2. Sorafenib monotherapy (n=85) | This compound + Sorafenib vs. Sorafenib: • Median TTP: 2.8 vs. 2.8 months (HR: 0.984) • Median OS: 11.8 vs. 14.1 months (HR: 1.046)

No significant efficacy advantage for the combination [2]. | Incidence of AEs was similar in both groups. Thrombocytopenia ≥ Grade 3 was significantly more frequent with the combination (34.5% vs. 2.4%) [2]. |

Detailed Experimental Protocols & Mechanistic Insights

The clinical trials were based on a strong scientific rationale for combining a histone deacetylase (HDAC) inhibitor with sorafenib.

Experimental Methodology in Clinical Trials

The design of the key first-line therapy trial was as follows [2] [3]:

  • Phase I (Dose-Finding): The study first determined the Recommended Phase II Dose (RP2D) of this compound when used with standard sorafenib. Patients received this compound (400 mg or 600 mg/day on days 1-5 every 14 days) with sorafenib (800 mg/day). The RP2D was established at 400 mg/day for this compound [2].
  • Phase II (Randomized Comparison): In this phase, 170 patients were randomized 1:1 to receive either the combination of this compound (at the RP2D) plus sorafenib, or sorafenib monotherapy. The primary endpoint was Time to Progression (TTP) [2].
Mechanism of Action and Key Preclinical Findings

This compound is an oral inhibitor targeting Class I, IIB, and IV HDACs. Preclinical research suggests its combination with sorafenib may overcome specific resistance mechanisms [4]:

  • Counteracting Platelet-Mediated Effects: Blood platelets can promote tumor growth and induce resistance to sorafenib in HCC. While sorafenib alone is antagonized by platelet-derived factors, the this compound/sorafenib combination was shown to effectively block platelet-induced HCC cell invasion. This occurs by reducing platelet-induced CD44 expression and deregulating other genes involved in epithelial-to-mesenchymal transition (EMT) [4].
  • Impact on Signaling Pathways: The drug combination was also found to decrease levels of phosphorylated ERK, indicating the inhibition of the mitogenic MEK/ERK signaling pathway in HCC cells [4].

The diagram below visualizes this mechanism and the design of the first-line clinical trial.

cluster_mechanism Pro-Tumoral Platelet Effects & Drug Action cluster_trial First-Line Trial Design (NCT02400788) Platelets Platelets Tumor Cell Invasion Tumor Cell Invasion Platelets->Tumor Cell Invasion Induces Sorafenib Resistance Sorafenib Resistance Platelets->Sorafenib Resistance Promotes This compound + Sorafenib This compound + Sorafenib This compound + Sorafenib->Tumor Cell Invasion Blocks p-ERK Signaling p-ERK Signaling This compound + Sorafenib->p-ERK Signaling Reduces Phase I (n=9) Phase I (n=9) Determine RP2D Determine RP2D Phase I (n=9)->Determine RP2D This compound 400mg This compound 400mg Determine RP2D->this compound 400mg Phase II (n=170) Phase II (n=170) This compound 400mg->Phase II (n=170) Randomization Randomization Phase II (n=170)->Randomization Arm A: this compound + Sorafenib Arm A: this compound + Sorafenib Randomization->Arm A: this compound + Sorafenib Arm B: Sorafenib Monotherapy Arm B: Sorafenib Monotherapy Randomization->Arm B: Sorafenib Monotherapy Primary Endpoint Primary Endpoint Arm A: this compound + Sorafenib->Primary Endpoint Arm B: Sorafenib Monotherapy->Primary Endpoint Time to Progression (TTP) Time to Progression (TTP) Primary Endpoint->Time to Progression (TTP)

Interpretation of Findings and Further Research

  • Contrasting Trial Outcomes: The promising signal of efficacy seen in the second-line SHELTER study did not translate into a significant benefit in the subsequent first-line trial. This highlights how drug efficacy can vary dramatically based on the line of therapy and prior treatment exposure [1] [2].
  • Role of Platelets: The finding that the first-line combination showed a trend towards improved TTP and OS in patients with a normal-to-high baseline platelet count (≥150 × 10³/mm³) suggests platelets may be a predictive biomarker. This provides a strong rationale for patient stratification in future studies [2].
  • Research in Other Cancers: Beyond HCC, this compound is under clinical development for Cutaneous T-Cell Lymphoma (CTCL), where it has shown promising antitumor effects in preclinical models when combined with Ruxolitinib (a JAK inhibitor) [5].

References

Resminostat safety tolerability versus other epigenetic therapies

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Profile of Resminostat

The table below summarizes the available safety information for this compound from clinical trials.

Drug Name Drug Class Commonly Reported Adverse Events Clinical Trial Context Safety Endorsements

| This compound [1] [2] [3] | Oral HDAC inhibitor (Class I, IIb, IV) [1] | Nausea, vomiting, hypokalemia (low potassium), anorexia, anemia, liver dysfunction [2]. | • Advanced CTCL (Pivotal RESMAIN study) [1]. • Advanced Colorectal Carcinoma (Phase I/II) [2] [3]. • Hodgkin’s Lymphoma (Phase II) [2] [3]. | An independent Data Safety Monitoring Board (DSMB) reviewed cumulative safety data from over 150 patients and recommended the study continue without modification [1]. | | Other HDAC Inhibitors [4] | HDAC inhibitors (varies by drug) | Thrombocytopenia, neutropenia, diarrhea, nausea, vomiting, fatigue, and cardiotoxicity [4]. | Approved for various hematologic malignancies [4]. | N/A |

Experimental Protocols for Safety Evaluation

The favorable safety profile of this compound is supported by data from the RESMAIN study, which followed a rigorous clinical trial protocol [1].

  • Study Design: A multi-center, double-blind, randomized, placebo-controlled, pivotal study [1].
  • Patient Population: The study enrolled 190 patients with advanced-stage Cutaneous T-Cell Lymphoma (CTCL) who had achieved disease control with prior systemic therapy [1].
  • Safety Monitoring:
    • Patients were randomized to receive either this compound or a placebo.
    • An independent Data Safety Monitoring Board (DSMB) conducted a pre-specified review of cumulative unblinded safety data after the first 150 patients had completed at least one treatment cycle [1].
    • The DSMB's recommendation to continue the trial without any changes to the protocol is a strong indicator of the drug's acceptable safety and tolerability in this patient population [1].

This compound's Mechanism of Action

This compound inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This process is part of its mechanism to disrupt cancer cell growth and survival signaling pathways [3].

G This compound This compound HDAC_Enzyme HDAC Enzyme This compound->HDAC_Enzyme Inhibits Akt_Signaling Disturbance of Akt Signaling Pathway This compound->Akt_Signaling Restrains Phosphorylation of 4E-BP1 and p70S6k Acetylated_Histones Accumulation of Acetylated Histones HDAC_Enzyme->Acetylated_Histones Leads to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Transcriptional_Inhibition Inhibition of Transcription (of genes involved in cell division) Chromatin_Remodeling->Transcriptional_Inhibition Apoptosis Apoptosis (Programmed Cell Death) Transcriptional_Inhibition->Apoptosis Bim_Bax ↓ Bim/Bax Protein Levels Akt_Signaling->Bim_Bax Bcl_xL ↓ Bcl-xL Level Akt_Signaling->Bcl_xL Bim_Bax->Apoptosis Bcl_xL->Apoptosis

Key Takeaways for Researchers

  • Favorable Safety in Targeted Trials: this compound has demonstrated a manageable and tolerable safety profile in multiple Phase I/II trials, with an independent DSMB endorsing its continued development without protocol changes [1]. The common side effects are generally gastrointestinal and hematological [2].
  • Class-Wide Challenges: HDAC inhibitors as a drug class are associated with known toxicities like thrombocytopenia and fatigue [4]. This compound's profile appears consistent with this class, though direct comparative studies are needed to rank its safety against specific alternatives.
  • Context of Use Matters: Safety and tolerability are particularly crucial in the maintenance therapy setting, which was the focus of the RESMAIN study. Here, the goal is to prolong remission with a well-tolerated drug, and this compound's profile appears suitable for this application [1].

References

Resminostat progression-free survival statistical analysis

Author: Smolecule Technical Support Team. Date: February 2026

Resminostat Efficacy Data from the RESMAIN Study

Efficacy Endpoint This compound Group Placebo Group Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS) 8.3 months [1] [2] 4.2 months [1] [2] HR: 0.623; p=0.015 [2]
Improvement in PFS vs. Placebo 97.6% [1] - -
Median Time to Next Treatment (TTNT) 8.8 months [1] 4.2 months [1] -
Median "Total" PFS 24.3 months [1] [2] 14.9 months [1] [2] -

Experimental Protocol of the RESMAIN Study

The quantitative data above was generated under the following rigorous clinical trial conditions:

  • Study Design: The RESMAIN study was a multi-center, double-blind, randomized, placebo-controlled, pivotal Phase II trial [3] [4].
  • Patient Population: It enrolled 201 patients with advanced-stage Cutaneous T-Cell Lymphoma (CTCL) who had achieved disease control with prior systemic therapy [1] [2].
  • Randomization and Dosing: Patients were randomized 1:1 to receive either oral this compound or a matching placebo. The treatment was administered as maintenance therapy to prolong the period of disease stability [1] [3].
  • Primary Endpoint: The primary goal was to determine whether this compound prolonged Progression-Free Survival (PFS), which was successfully met [1] [3].
  • Key Secondary Endpoints included time to next treatment (TTNT) and time to symptom worsening (specifically itching) [3].

Mechanism of Action and Study Workflow

The efficacy of this compound is rooted in its epigenetic mechanism of action. The diagrams below illustrate how it works and how its efficacy was evaluated in the RESMAIN trial.

G HDAC HDAC Enzyme Chromatin Tight Chromatin (Gene Repression) HDAC->Chromatin This compound This compound (HDAC Inhibitor) This compound->HDAC Inhibits AcetylGroup Acetyl Group Accumulation This compound->AcetylGroup Promotes RelaxedChromatin Relaxed Chromatin (Gene Expression) AcetylGroup->RelaxedChromatin BiologicalEffects Altered Gene Expression: - Inhibits tumor growth/proliferation - Induces tumor regression - Strengthens immune response RelaxedChromatin->BiologicalEffects

G Start Patient Population: 201 adults with advanced-stage CTCL achieving disease control with prior therapy Randomize Randomization 1:1 Start->Randomize ArmA Intervention Arm: Oral this compound (Maintenance Therapy) Randomize->ArmA ArmB Control Arm: Oral Placebo Randomize->ArmB PrimaryEndpoint Primary Endpoint: Progression-Free Survival (PFS) ArmA->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: Time to Next Treatment (TTNT) Time to Symptom Worsening ArmA->SecondaryEndpoints ArmB->PrimaryEndpoint ArmB->SecondaryEndpoints Crossover Disease Progression? (Placebo arm offered open-label this compound) ArmB->Crossover If disease progresses Crossover->ArmA Cross-over

Context for Researchers and Professionals

  • Current Status: The Marketing Authorization Application (MAA) for this compound (Kinselby) is under review by the European Medicines Agency (EMA). A decision is anticipated around mid-2025 [1] [4].
  • Regulatory Support: this compound has received Orphan Drug Designation from the EMA (2023), the U.S. FDA (September 2023), and SwissMedic (September 2024), underscoring its potential for this rare disease [1] [2] [5].
  • Comparative Context: It is noteworthy that the positive PFS results in CTCL are context-specific. A separate Phase II study in pre-treated biliary tract cancers (BTCs) found that adding this compound to S-1 chemotherapy did not improve PFS or OS compared to placebo plus S-1 [6]. This highlights the importance of the disease and treatment context when evaluating efficacy data.

References

Resminostat subgroup analysis HBV patients platelet count

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence from the SHELTER Study

The key clinical evidence comes from a phase I/II clinical trial known as the SHELTER study, which investigated resminostat in combination with sorafenib for advanced Hepatocellular Carcinoma (HCC) [1] [2] [3]. A subgroup analysis of this study revealed that patient outcomes were significantly influenced by their baseline platelet count.

The table below summarizes the efficacy outcomes for the subgroup of patients with a normal-to-high platelet count [2]:

Patient Subgroup Treatment Arm Median Overall Survival
Normal-to-High Platelet Count This compound + Sorafenib 13.7 months
Normal-to-High Platelet Count Sorafenib alone 5.1 months

This data suggested that the addition of this compound to sorafenib could more than double the median overall survival for HCC patients with a normal-to-high platelet count [2]. It is important to note that this analysis identified platelet count as a potential predictive biomarker, though it is not yet an established selection criterion in clinical practice [2].

Mechanistic Insights into Platelet-Cancer Interaction

Follow-up laboratory research has sought to explain why platelet count might influence the effectiveness of the this compound and sorafenib combination. The proposed mechanism is illustrated below:

G Platelets Platelets Platelet_Factors Release of Growth Factors Platelets->Platelet_Factors HCC_Cells HCC_Cells Mesenchymal_Phenotype • Induced Invasive Growth • Upregulated CD44 Expression • EMT Activation HCC_Cells->Mesenchymal_Phenotype Platelet_Factors->HCC_Cells Sorafenib_Resistance Sorafenib Resistance Mesenchymal_Phenotype->Sorafenib_Resistance Drug_Combo This compound + Sorafenib Combination Blocks_Invasion Blocks Platelet-Induced Invasion Drug_Combo->Blocks_Invasion Reduces_CD44 Reduces CD44 Expression Drug_Combo->Reduces_CD44 Blocks_Invasion->Sorafenib_Resistance Reverses

The biology behind this mechanism involves:

  • Platelets and Cancer Progression: Blood platelets can promote tumor growth and metastasis. They induce Epithelial-to-Mesenchymal Transition (EMT) in HCC cells, making them more invasive and contributing to resistance against sorafenib [3].
  • This compound's Role: The HDAC inhibitor this compound can shift mesenchymal-type HCC cells toward a more epithelial state, reducing their invasive and stemness properties [1].
  • Synergistic Effect: While sorafenib or this compound alone could not effectively block platelet-induced invasion, the This compound/sorafenib combination was shown to counteract this pro-invasive effect, potentially by reducing the expression of the stemness-related marker CD44 [3].

Interpretation and Context for Researchers

For your comparison guides, please consider the following points:

  • Clinical Status: The pivotal Phase III trial to confirm these Phase II results was proposed but its status is not confirmed in the search results [2]. The clinical data from 2017 remains the primary evidence.
  • HBV-Specific Data: While the SHELTER study was conducted in HCC patients, a separate phase I/II trial in Asian HCC patients (where HBV is a common cause) also suggested favorable results for the combination in subgroups based on HBV status and platelet counts [1]. The core subgroup analysis on platelet count itself was not reported as being exclusively for HBV patients.
  • Platelet Count as a Biomarker: The collective evidence positions platelet count as a promising predictive biomarker for this combination therapy, reflecting a biological link between the tumor microenvironment and drug efficacy [2] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

349.10962727 Da

Monoisotopic Mass

349.10962727 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1578EUB98L

Drug Indication

Treatment of Cutaneous T-Cell Lymphoma

Pharmacology

Resminostat is an orally bioavailable inhibitor of histone deacetylases (HDACs) with potential antineoplastic activity. Resminostat binds to and inhibits HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

Other CAS

864814-88-0

Wikipedia

Resminostat

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Zhao J, Lawless MW. Resminostat: Opening the door to epigenetic treatments for liver cancer. Hepatology. 2016 Feb;63(2):668-9. doi: 10.1002/hep.27853. Epub 2015 May 29. PubMed PMID: 25891162.
2: Kitazono S, Fujiwara Y, Nakamichi S, Mizugaki H, Nokihara H, Yamamoto N, Yamada Y, Inukai E, Nakamura O, Tamura T. A phase I study of resminostat in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2015 Jun;75(6):1155-61. doi: 10.1007/s00280-015-2741-8. Epub 2015 Apr 7. PubMed PMID: 25847480.
3: Brunetto AT, Ang JE, Lal R, Olmos D, Molife LR, Kristeleit R, Parker A, Casamayor I, Olaleye M, Mais A, Hauns B, Strobel V, Hentsch B, de Bono JS. First-in-human, pharmacokinetic and pharmacodynamic phase I study of Resminostat, an oral histone deacetylase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2013 Oct 1;19(19):5494-504. doi: 10.1158/1078-0432.CCR-13-0735. Epub 2013 Sep 24. PubMed PMID: 24065624; PubMed Central PMCID: PMC3790647.
4: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity. Curr Med Chem. 2014;21(23):2642-64. PubMed PMID: 23895688.
5: Wörns MA. Systemic therapy and synergies by combination. Dig Dis. 2013;31(1):104-11. doi: 10.1159/000347202. Epub 2013 Jun 17. Review. PubMed PMID: 23797131.
6: Mandl-Weber S, Meinel FG, Jankowsky R, Oduncu F, Schmidmaier R, Baumann P. The novel inhibitor of histone deacetylase resminostat (RAS2410) inhibits proliferation and induces apoptosis in multiple myeloma (MM) cells. Br J Haematol. 2010 May;149(4):518-28. doi: 10.1111/j.1365-2141.2010.08124.x. Epub 2010 Mar 1. PubMed PMID: 20201941.

Explore Compound Types